molecular formula C20H22N2O B1381052 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole CAS No. 1803610-11-8

3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

Cat. No.: B1381052
CAS No.: 1803610-11-8
M. Wt: 306.4 g/mol
InChI Key: WRPBVHRBSOYRKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Benzylmorpholin-3-yl)methyl]-1H-indole (CAS 1803610-11-8) is a synthetic indole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a unique molecular architecture that combines an indole heterocycle, a prevalent scaffold in bioactive natural products and drugs, with a benzylmorpholine group. The indole nucleus is a privileged structure in drug discovery, found in numerous compounds exhibiting a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties . The integration of the morpholine ring, a common pharmacophore known to influence pharmacokinetic properties, makes this hybrid molecule a valuable intermediate for the synthesis and exploration of novel bioactive agents. With a molecular formula of C20H22N2O and a molecular weight of 306.40 g/mol , this compound is primarily utilized in research settings as a key building block for the development of potential therapeutic molecules. Researchers are investigating its application in designing and synthesizing more complex structures aimed at various biological targets. It is supplied as a solid and requires storage under appropriate cold-chain conditions to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-benzyl-3-(1H-indol-3-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-2-6-16(7-3-1)14-22-10-11-23-15-18(22)12-17-13-21-20-9-5-4-8-19(17)20/h1-9,13,18,21H,10-12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPBVHRBSOYRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Strategic modifications, particularly at the C3 position, can significantly modulate the biological activity of these compounds by influencing their interactions with receptors, enzymes, and transporters.[3] The high electron density at the 3-position makes it highly nucleophilic and thus a prime target for electrophilic aromatic substitution, enabling the synthesis of a diverse array of derivatives.[3] This guide provides a comprehensive, technically-grounded pathway for the synthesis of a novel 3-substituted indole, 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole, a molecule of interest for further investigation in drug discovery programs.

This document eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the process of synthetic route design. We will delve into the retrosynthetic analysis, justify the chosen pathway, and provide detailed, self-validating experimental protocols grounded in established chemical principles.

Retrosynthetic Analysis and Strategy

The target molecule, 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole, is a composite of three key fragments: the indole nucleus, the benzyl group, and the morpholine ring. A direct, one-pot synthesis is unlikely due to the complexity and potential for side reactions. Therefore, a convergent synthetic strategy is proposed.

The most logical disconnection point is the C-C bond between the indole C3 position and the adjacent methylene bridge. This is a common strategy in the synthesis of 3-substituted indoles, leveraging the inherent nucleophilicity of the indole ring.[3][4] This retrosynthetic step yields two key synthons: an indole nucleophile and a (4-benzylmorpholin-3-yl)methyl electrophile.

G Target 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole Disconnection C-C Bond Formation (Indole Alkylation) Target->Disconnection Retrosynthesis Indole Indole Nucleophile Disconnection->Indole Electrophile (4-Benzylmorpholin-3-yl)methyl Electrophile (e.g., Tosylate or Halide) Disconnection->Electrophile G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Hydroxyl Activation cluster_2 Stage 3: Indole Alkylation A 3-Morpholinemethanol B (4-Benzylmorpholin-3-yl)methanol A->B  N-Benzylation (BnBr, K2CO3, MeCN) C 3-(Tosyloxymethyl)-4-benzylmorpholine B->C  Tosylation (TsCl, Pyridine) E 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole C->E D Indole D->E  Alkylation (NaH, DMF)

Caption: Proposed three-stage synthetic pathway.

Stage 1: Synthesis of the Key Intermediate, (4-Benzylmorpholin-3-yl)methanol

The initial step involves the selective N-alkylation of a commercially available starting material, 3-morpholinemethanol. The secondary amine of the morpholine ring is a stronger nucleophile than the primary alcohol, allowing for selective reaction at the nitrogen center.

  • Causality of Experimental Choices: Benzyl bromide (BnBr) is chosen as the benzylating agent due to its high reactivity. Potassium carbonate (K₂CO₃) serves as a mild, inexpensive base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile (MeCN) is an excellent polar aprotic solvent for this type of Sₙ2 reaction, effectively solvating the reagents without interfering with the reaction. This method of N-alkylation is a standard and robust procedure in organic synthesis. [5]

Stage 2: Activation of the Hydroxyl Group via Tosylation

For the subsequent nucleophilic substitution by indole, the primary hydroxyl group of (4-benzylmorpholin-3-yl)methanol must be converted into a better leaving group. A tosylate group is ideal for this purpose as it is a stable, crystalline solid that readily undergoes Sₙ2 displacement.

  • Causality of Experimental Choices: p-Toluenesulfonyl chloride (TsCl) is the standard reagent for tosylation. Pyridine is used as the solvent and base. It catalyzes the reaction and neutralizes the hydrochloric acid byproduct, preventing potential side reactions. The reaction is typically run at low temperatures (0 °C to room temperature) to avoid decomposition of the tosylating agent and the formation of unwanted byproducts.

Stage 3: C3-Alkylation of Indole

This final stage unites the two key fragments. The indole anion, generated by deprotonation of the indole N-H, acts as a potent nucleophile. Due to the electronic structure of the indole ring, this anion preferentially attacks electrophiles at the C3 position. [3][4]

  • Causality of Experimental Choices: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, generating the required indole anion. Dimethylformamide (DMF) is a suitable polar aprotic solvent that effectively dissolves the indole anion and the tosylate electrophile, facilitating the Sₙ2 reaction. The reaction proceeds via nucleophilic attack of the C3 position of the indole onto the methylene carbon of the tosylate, displacing the tosylate leaving group to form the final C-C bond.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of (4-Benzylmorpholin-3-yl)methanol
  • To a stirred solution of 3-morpholinemethanol (1.0 eq) in acetonitrile (10 mL per 1 g of starting material), add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (4-benzylmorpholin-3-yl)methanol as a clear oil.

Protocol 2: Synthesis of 3-(Tosyloxymethyl)-4-benzylmorpholine
  • Dissolve (4-benzylmorpholin-3-yl)methanol (1.0 eq) in anhydrous pyridine (8 mL per 1 g of alcohol) and cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane (3 x volume of pyridine).

  • Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. The product can often be used in the next step without further purification. If necessary, recrystallization from ethanol/hexane can be performed.

Protocol 3: Synthesis of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole
  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF (10 mL per 1 g of indole) under a nitrogen atmosphere, add a solution of indole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the indole anion.

  • Cool the mixture back to 0 °C and add a solution of 3-(tosyloxymethyl)-4-benzylmorpholine (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours, monitoring by TLC.

  • Quench the reaction carefully by the slow addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with water and brine to remove DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the final product, 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole.

Data Summary

The following table provides expected parameters for the synthesis. Actual results may vary based on experimental conditions and scale.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Expected Yield (%)
1 N-BenzylationBnBr, K₂CO₃MeCN824-685-95
2 TosylationTsCl, PyridinePyridine0 → RT12-1690-98
3 Indole AlkylationIndole, NaH, TosylateDMF0 → RT8-1260-75

Mechanistic Visualization

The key bond-forming step is the alkylation of the indole. The mechanism proceeds via an Sₙ2 pathway, driven by the high nucleophilicity of the indole C3 position.

G cluster_0 Indole Deprotonation cluster_1 SN2 Displacement Indole Indole-H IndoleAnion Indole Anion Indole->IndoleAnion + NaH - H2 Product Indole-CH2-R IndoleAnion->Product Nucleophilic Attack Electrophile R-CH2-OTs

Caption: Mechanism of the final indole alkylation step.

Conclusion

This guide outlines a robust and logical synthetic pathway for the preparation of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole. By breaking down the synthesis into three manageable stages—N-alkylation, hydroxyl activation, and C3-indole alkylation—this approach provides a high degree of control and predictability. The provided protocols are based on well-established, reliable transformations and include explanations for the choice of reagents and conditions, empowering researchers to adapt and optimize the synthesis as needed. This work serves as a foundational blueprint for accessing this and structurally related molecules for further exploration in medicinal chemistry and drug development.

References

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and str
  • Synthesis of 3-Substituted Indoles by Yonemitsu Three-Component Reactions Accelerated in Microdroplet/Thin Film. The Journal of Organic Chemistry.
  • Synthesis of indoles. Organic Chemistry Portal.
  • Synthesis of 3-[(1-Aryl)aminomethyl]indoles. American Chemical Society.
  • A Versatile Synthesis of 3-Substituted Indoles. Taylor & Francis Online.
  • Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry.
  • Synthesis of 3-[(1-Aryl)aminomethyl]indoles. The Journal of Organic Chemistry.
  • 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Advances.
  • Synthesis of 3-[(1-aryl)aminomethyl]indoles. PubMed.
  • Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combin
  • Pictet–Spengler reaction. Wikipedia.
  • Application of a modified Pictet–Spengler reaction to the synthesis of optically active tetrahydro-β-carbolines, key intermediates in the preparation of many indole alkaloids. Journal of the Chemical Society, Perkin Transactions 1.
  • 3-Substituted indole: A review.
  • A new synthetic approach to the 3,4-dihydro-1H-o[3][6]xazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. National Center for Biotechnology Information.

  • One-Pot Synthesis of Hydroxylated Alkaloids from Sugars via a Pictet–Spengler-Type Reaction. MDPI.
  • Pharmacological properties of some 3-substituted indole derivatives, a concise overview.
  • Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles.
  • Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
  • Synthesis of 3-[(1-Aryl)aminomethyl]indoles.
  • Synthesis of N‐Ts‐3‐aminomethylindoles 9 from 8 and nitrogen nucleophiles 4.[a].
  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects.
  • Benzyl morpholine derivatives.
  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst.
  • Multi-component synthesis of 3-substituted indoles and their cyclisation to α-carbolines via I2-promoted intramolecular C2 oxidative amination/aromatisation at room temper
  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence.
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI.
  • 2-Alkylation of 3-Alkyindoles With Unactiv
  • Enantioselective Catalytic Synthesis of N-alkyl
  • N-benzyl-2-(3-methylbenzyl)-morpholine. PubChem.
  • Indole Synthesis SI. 20230818 Indole Synthesis SI.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • 3-(Morpholinomethyl)indole. PubChem.
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • Synthesis and Docking of Novel 3-Indolylpropyl Derivatives as New Polypharmacological Agents Displaying Affinity for 5-HT1AR. Repositorio Académico - Universidad de Chile.

Sources

3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

Executive Summary

This technical guide profiles 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole , a specific hybrid scaffold integrating the privileged indole core with a C3-substituted morpholine ring via a methylene bridge.[1][2] Unlike common Mannich bases (where the indole C3 connects to the morpholine nitrogen), this C-C linked architecture offers distinct metabolic stability and vector orientation for drug discovery programs targeting CNS receptors (5-HT, Dopamine) and kinase active sites.

This document outlines the molecular metrics, retrosynthetic logic, and analytical validation protocols required for the investigation of this compound.

Part 1: Molecular Identity & Physicochemical Profile[1][2][3]

The following data summarizes the fundamental chemical constants derived from the structural connectivity: Indole (C3) — Methylene (CH₂) — Morpholine (C3) — Benzyl (N4) .

Quantitative Data Summary
PropertyValueTechnical Note
Molecular Formula C₂₀H₂₂N₂O Confirmed via elemental count (C=20, H=22, N=2, O=1).[2][3]
Molecular Weight (Average) 306.41 g/mol Standard atomic weights (C:12.011, H:1.008, N:14.007, O:15.999).
Monoisotopic Mass 306.1732 Da Critical for High-Resolution Mass Spectrometry (HRMS) [M+H]⁺ identification.
Heavy Atom Count 2320 Carbon, 2 Nitrogen, 1 Oxygen.
CLogP (Predicted) ~3.8 – 4.2High lipophilicity due to benzyl/indole aromatic stacking.
TPSA (Topological Polar Surface Area) ~28 ŲIndole NH (15.8) + Morpholine O (9.2) + Tertiary N (3.2). Favorable for BBB penetration.
Rotatable Bonds 4High flexibility at the methylene bridge and benzyl linker.
Structural Significance

The C3-C3 linkage is the defining feature.[2]

  • Metabolic Stability: Unlike the chemically labile C-N bond found in gramine derivatives (which are prone to retro-Mannich degradation), the C-C bond here is resistant to hydrolysis and enzymatic cleavage in plasma.

  • Chirality: The C3 position of the morpholine ring is a chiral center. This molecule exists as a pair of enantiomers (R and S). In biological assays, resolution of these enantiomers is critical as they will project the benzyl group into different spatial vectors.

Part 2: Synthetic Architecture & Protocol

Synthesizing the C3(indole)-C3(morpholine) bond is non-trivial compared to N-alkylation.[2] The most robust approach utilizes a Grignard-mediated alkylation or a Friedel-Crafts type coupling using a pre-functionalized morpholine electrophile.[1][2]

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the logical disconnection of the molecule into accessible precursors.

Retrosynthesis Target Target Molecule 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole (C20H22N2O) Disconnection Disconnection Strategy C3(Indole) - C(Methylene) Bond Cleavage Target->Disconnection Retrosynthesis Indole_Nu Nucleophile: Indolyl-magnesium bromide (MgBr-Indole) Disconnection->Indole_Nu Fragment 1 Morpholine_El Electrophile: 3-(chloromethyl)-4-benzylmorpholine Disconnection->Morpholine_El Fragment 2 Precursor_A Precursor A: Indole Indole_Nu->Precursor_A Grignard Formation Precursor_B Precursor B: 4-benzylmorpholin-3-yl-methanol Morpholine_El->Precursor_B Halogenation (SOCl2)

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the indole nucleophile and morpholine electrophile.

Experimental Protocol: C3-Alkylation Workflow

Objective: Synthesis of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole via nucleophilic substitution.

Reagents:

  • Indole (1.0 equiv)[4]

  • Ethylmagnesium bromide (EtMgBr) (1.2 equiv, 3.0 M in ether)

  • 3-(Chloromethyl)-4-benzylmorpholine (1.1 equiv) [Prepared from corresponding alcohol][1][2]

  • Solvent: Anhydrous THF or Diethyl Ether.

Step-by-Step Methodology:

  • Activation of Indole (Grignard Formation):

    • Charge a flame-dried reaction flask with Indole dissolved in anhydrous THF under an inert Argon atmosphere.

    • Cool the solution to 0°C.

    • Add EtMgBr dropwise over 20 minutes. The solution will evolve ethane gas and typically turn a cloudy grey/green, indicating the formation of Indolylmagnesium bromide .

    • Mechanism:[2] The Grignard reagent deprotonates the Indole N-H. The negative charge delocalizes to the C3 position, making it highly nucleophilic.

  • Coupling Reaction:

    • Dissolve 3-(chloromethyl)-4-benzylmorpholine in minimal THF.

    • Add this solution slowly to the Indolylmagnesium bromide mixture at 0°C.

    • Allow the reaction to warm to room temperature, then reflux at 65°C for 12–18 hours.

    • Critical Control Point: Monitor via TLC (System: 5% MeOH in DCM). Look for the disappearance of the indole spot.

  • Quench and Workup:

    • Cool to 0°C and quench carefully with saturated aqueous NH₄Cl.

    • Extract the aqueous layer 3x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude residue will contain unreacted indole. Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (8:2 to 1:1).

    • Yield Expectation: 45–60% (C3-alkylation is often accompanied by some N-alkylation byproducts, which are separated here).[2]

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

High-Resolution Mass Spectrometry (HRMS)
  • Method: ESI-TOF (Positive Mode).[2]

  • Target Ion [M+H]⁺:

    • Formula: C₂₀H₂₃N₂O⁺[2]

    • Calculated Mass: 307.1805 [2][3]

  • Validation Logic: An error < 5 ppm confirms the elemental composition.

¹H-NMR Spectroscopy (400 MHz, CDCl₃)

Key diagnostic signals to confirm the C3-C3 linkage vs. N-alkylation:

Chemical Shift (δ)MultiplicityIntegrationAssignmentDiagnostic Value
8.10 Broad Singlet1HIndole NH Confirms Indole N is unsubstituted (rules out N-alkylation).[1][2]
7.60 Doublet1HIndole C4-HCharacteristic desheilding of the aromatic ring.[2]
6.90 - 7.40 Multiplet9HAromaticOverlap of Indole (3H) and Benzyl (5H) protons.
3.50 - 3.80 Multiplet~5HMorpholineO-CH₂ protons and Benzyl-CH₂.[1][2]
2.90 Doublet/Multiplet2HBridge CH₂ Connects Indole C3 to Morpholine C3.
2.10 - 2.80 Multiplet~5HMorpholineN-CH₂ protons and C3-H methine.[1][2]
Structure-Activity Relationship (SAR) Logic

The following diagram maps the pharmacophoric features of the molecule for drug development context.

Pharmacophore Indole Indole Core (Hydrophobic/Pi-Stacking) Linker Methylene Linker (Spacer) Indole->Linker C3 Attachment Morpholine Morpholine Ring (Solubility/H-Bond Acceptor) Linker->Morpholine C3 Attachment Benzyl Benzyl Group (Distal Hydrophobic) Morpholine->Benzyl N4 Attachment

Figure 2: Pharmacophore map highlighting the modular domains of the scaffold.[2]

References

  • PubChem Compound Summary . Indole and Morpholine Scaffolds. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 3-Substituted Indoles. Journal of Organic Chemistry. Standard protocols for Grignard-mediated indole alkylation.
  • Morpholine in Medicinal Chemistry. Journal of Medicinal Chemistry. Reviews the impact of morpholine on solubility and metabolic stability in drug design.
  • NIST Chemistry WebBook . Molecular Weight and Mass Spectral Data. National Institute of Standards and Technology.[2] Available at: [Link]

(Note: Specific literature on the exact molecule "3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole" is sparse in public databases; the protocols above are derived from first-principles organic synthesis applicable to this specific structural class.)

Sources

Chemical Architecture and Synthetic Strategies for 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole Molecular Formula: C


H

N

O Class: Indole-Morpholine Hybrid / C3-Functionalized Indole

This guide details the chemical synthesis, structural analysis, and pharmacological potential of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole . Unlike common indole-morpholine derivatives which utilize an alkyl linker attached to the morpholine nitrogen, this specific scaffold features a C-C bond linkage between the Indole-C3 position and the Morpholine-C3 position via a methylene bridge.

This structural distinction creates a chiral center at the morpholine C3 position and significantly alters the metabolic profile by removing the labile N-dealkylation site often found in standard linkers. This scaffold is a "privileged structure" in medicinal chemistry, relevant to the development of Kv1.5 channel inhibitors (anti-arrhythmic), Kinase inhibitors (oncology), and CNS ligands (serotonergic modulation).

Structural Analysis & Pharmacophore Mapping[1]

The molecule is composed of three distinct pharmacophoric units. Understanding their interplay is critical for synthetic design and biological application.

ComponentFunctionalityChemical Behavior
Indole Core H-bond donor (NH);

-stacking
Nucleophilic at C3; prone to oxidation. Mimics Tryptophan/Serotonin.
Methylene Bridge LinkerRotational freedom; insulates electronic effects between rings.
Morpholine Ring Solubility enhancer; H-bond acceptor (O)Chiral at C3. The basic nitrogen (N4) is benzylated, modulating pKa and lipophilicity.
Benzyl Group Hydrophobic tailFills hydrophobic pockets (e.g., GPCR orthosteric sites).
Pharmacophore Visualization

The following diagram illustrates the connectivity and the retrosynthetic logic required to construct this specific C-C linked architecture.

G Target Target Molecule 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole Disconnection Retrosynthetic Cut (C3 Indole - Methylene) Target->Disconnection Retro-analysis Indole Nucleophile Indole (1H-indole) Disconnection->Indole Fragment 1 Electrophile Electrophile 4-benzyl-3-(chloromethyl)morpholine Disconnection->Electrophile Fragment 2 Precursor Precursor Source N-Benzyl-L-Serine or Epichlorohydrin Electrophile->Precursor Chiral Pool Synthesis

Figure 1: Retrosynthetic analysis showing the convergent assembly of the indole nucleophile and the morpholine electrophile.

Synthetic Methodologies

The primary challenge is the formation of the bond between the electron-rich Indole C3 and the steric-hindered Morpholine C3-methyl group. Two primary routes are recommended based on scale and stereochemical requirements.

Route A: Lewis Acid-Catalyzed Friedel-Crafts Alkylation (Recommended)

This method is preferred for discovery chemistry as it is convergent and allows for the use of various substituted indoles.

  • Mechanism: The indole C3 acts as a nucleophile attacking the electrophilic methylene group of the morpholine derivative, activated by a Lewis acid.

  • Key Intermediate: 4-benzyl-3-(chloromethyl)morpholine (or the corresponding mesylate).

Route B: Reductive Alkylation (Alternative)
  • Reagents: Indole-3-carbaldehyde + (4-benzylmorpholin-3-yl)phosphonium salt (Wittig)

    
     Hydrogenation.
    
  • Drawback: Hydrogenation may reduce the benzyl group or the indole double bond if not carefully controlled.

Detailed Experimental Protocol (Route A)

This protocol describes the synthesis of the target via the alkylation of indole with 4-benzyl-3-(chloromethyl)morpholine .

Phase 1: Synthesis of the Electrophile

Pre-requisite: Synthesis of 4-benzyl-3-(hydroxymethyl)morpholine from N-benzyl-ethanolamine and epichlorohydrin or via reduction of 4-benzylmorpholine-3-carboxylic acid.

  • Chlorination:

    • Dissolve 4-benzyl-3-(hydroxymethyl)morpholine (1.0 eq) in DCM (0.2 M).

    • Cool to 0°C. Add Thionyl Chloride (

      
      , 1.5 eq) dropwise.
      
    • Reflux for 2 hours.

    • Evaporate solvent to yield 4-benzyl-3-(chloromethyl)morpholine hydrochloride .

Phase 2: Indole C3-Alkylation

Note: Indoles are sensitive to strong acids. We utilize Zinc Triflate as a mild Lewis Acid.

Reagents:

  • Indole (1.0 eq)[1]

  • 4-benzyl-3-(chloromethyl)morpholine (1.2 eq)

  • 
     (Zinc Triflate) (0.5 eq)
    
  • TBAI (Tetrabutylammonium iodide) (0.1 eq - additive)

  • Solvent: Dichloroethane (DCE)

Step-by-Step Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon.

  • Dissolution: Add Indole (1.17 g, 10 mmol) and the Morpholine chloride derivative (2.70 g, 12 mmol) to the flask.

  • Solvent: Add anhydrous DCE (20 mL).

  • Catalyst Addition: Add

    
     (1.8 g, 5 mmol) and TBAI (370 mg, 1 mmol) in one portion.
    
  • Reaction: Heat the mixture to 80°C for 12-16 hours. Monitor via TLC (System: Hexane/EtOAc 7:3). The indole spot (

    
    ) should disappear, replaced by a lower running amine spot.
    
  • Quench: Cool to room temperature. Quench with sat.

    
     (30 mL).
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0%

      
       5% MeOH in DCM. (The morpholine nitrogen makes the product polar).
      
Phase 3: Analytical Validation

Confirm the structure using NMR. The key diagnostic signal is the methylene bridge.

NucleusSignal (

ppm)
MultiplicityAssignment
1H NMR 10.8Broad SingletIndole NH
1H NMR 6.9 - 7.6MultipletAromatic Protons (Indole + Benzyl)
1H NMR 2.9 - 3.2 Multiplet Bridge -CH2- (Diastereotopic)
13C NMR 115.0SingletIndole C3 (Quaternary)
13C NMR 58.0 - 64.0-Morpholine C3 / Benzyl CH2

Biological Context & Pathway Integration[1]

This scaffold is not merely a chemical curiosity; it mimics the spatial arrangement of Gramine and Tryptamine but with restricted conformational freedom due to the morpholine ring.

Key Signaling Pathways
  • Kv1.5 Potassium Channels: Indole-morpholine derivatives block Kv1.5 channels, prolonging the atrial effective refractory period (AERP) without affecting ventricular parameters. This is crucial for treating Atrial Fibrillation (AF).

  • Sigma-1 Receptor Modulation: The benzyl-morpholine moiety is a known pharmacophore for Sigma-1 receptors, involved in neuroprotection and cocaine addiction pathways.

Pathway Compound 3-[(4-benzylmorpholin-3-yl) methyl]-1H-indole Target_Kv Kv1.5 Channel (Heart Atrium) Compound->Target_Kv Blocks Pore Target_Sigma Sigma-1 Receptor (CNS / ER Membrane) Compound->Target_Sigma Agonist Binding Effect_Kv Inhibition of I_Kur Prolonged Refractory Period Target_Kv->Effect_Kv Therapeutic Outcome Effect_Sigma Chaperone Modulation Neuroprotection Target_Sigma->Effect_Sigma Therapeutic Outcome

Figure 2: Biological targets and downstream effects of Indole-Morpholine scaffolds.

Safety & Handling

  • Indole Derivatives: Generally light-sensitive. Store in amber vials at -20°C.

  • Benzyl Halides (Intermediate): Potent lachrymators. Handle in a fume hood.

  • Waste Disposal: Aqueous waste containing Zinc salts must be disposed of as hazardous heavy metal waste.

References

  • Synthesis of Indole-Morpholine Hybrids (Kv1.5 Inhibitors)

    • Title: Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors.
    • Source: Frontiers in Pharmacology / PubMed Central.
    • URL:[Link]

  • General Indole Functionalization

    • Title: Recent Advances in the Synthesis of Indole Deriv
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Morpholine in Medicinal Chemistry

    • Title: Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity.
    • Source: Medicinal Research Reviews (Wiley).
    • URL:[Link]

  • Friedel-Crafts Alkylation of Indoles

    • Title: Enantioselective Friedel–Crafts alkylation of indoles with alpha,beta-unsatur
    • Source: Organic Letters (ACS).
    • URL:[Link]

Sources

An In-depth Technical Guide on the Biological Activity of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole: A Potential Modulator of Serotonergic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Version: 1.0

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] This guide explores the hypothetical biological activity of a novel indole derivative, 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole. Based on structural analogy to known serotonergic ligands, we postulate that this compound may exhibit significant modulatory effects on 5-HT receptors. This document provides a comprehensive framework for investigating this hypothesis, detailing the scientific rationale, experimental designs, and methodologies required to elucidate its pharmacological profile. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics for central nervous system disorders.

Introduction: The Rationale for Investigating 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole as a Serotonergic Agent

The indole ring system is a fundamental component of many endogenous molecules and synthetic drugs, demonstrating a wide array of pharmacological activities.[1][2] Its presence in the essential amino acid tryptophan and the neurotransmitter serotonin underscores its importance in neurobiology.[2] The diverse biological activities of indole derivatives include anticancer, anti-inflammatory, and antimicrobial effects.[1][4][5][6] Notably, the indole scaffold is a common feature in many ligands targeting G-protein coupled receptors (GPCRs), particularly the serotonin (5-HT) receptor family.[7][8]

The 5-HT receptor family comprises at least 14 distinct subtypes, each with a unique distribution in the central and peripheral nervous systems and diverse physiological roles.[9][10] These receptors are implicated in a wide range of physiological and pathological processes, including mood, cognition, sleep, appetite, and pain perception.[10] Consequently, 5-HT receptors are prominent targets for therapeutic intervention in psychiatric and neurological disorders such as depression, anxiety, schizophrenia, and migraine.[7][10]

The structure of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole incorporates several key features that suggest a potential interaction with 5-HT receptors:

  • The Indole Core: This moiety mimics the endogenous ligand, serotonin.

  • The Benzyl Group: This lipophilic group can engage in hydrophobic interactions within the receptor binding pocket.

  • The Morpholine Ring: This heterocyclic system can influence the compound's polarity, solubility, and potential for hydrogen bonding.

Given these structural attributes, we hypothesize that 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole may act as a modulator of one or more 5-HT receptor subtypes. This guide outlines a systematic approach to test this hypothesis, from initial in vitro screening to preliminary in vivo characterization.

Proposed Mechanism of Action: Modulation of 5-HT Receptor Signaling

We propose that 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole may act as either an agonist, antagonist, or allosteric modulator at specific 5-HT receptors. The nature of this interaction will dictate its downstream effects on intracellular signaling pathways. For instance, as an agonist at a Gαq-coupled receptor like 5-HT2A, the compound would be expected to stimulate phospholipase C (PLC), leading to the production of inositol phosphates and an increase in intracellular calcium. Conversely, as an antagonist, it would block the effects of serotonin on this pathway.

G cluster_membrane Cell Membrane 5HT_Receptor 5-HT Receptor G_Protein G-Protein (Gα, Gβγ) 5HT_Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Modulates Second_Messengers Second Messengers (e.g., cAMP, IP3, DAG) Effector->Second_Messengers Produces Ligand 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole Ligand->5HT_Receptor Binds to Receptor Cellular_Response Cellular Response (e.g., Neuronal Firing, Gene Expression) Second_Messengers->Cellular_Response Initiates

Caption: Proposed signaling pathway for 5-HT receptor modulation.

Experimental Workflows: A Step-by-Step Guide to Characterization

To systematically evaluate the biological activity of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole, a tiered experimental approach is recommended.

Synthesis of the Target Compound

While the biological activity is the focus, a reproducible synthetic route is crucial. A plausible synthesis could involve a Mannich-type reaction between indole, formaldehyde, and 4-benzylmorpholin-3-one, followed by reduction of the ketone. Alternatively, a pre-formed 3-(aminomethyl)indole could be reacted with a suitable benzylmorpholine derivative.[11]

In Vitro Characterization

The initial step is to determine if the compound binds to any of the major 5-HT receptor subtypes. A radioligand binding assay is the gold standard for this purpose.

Protocol: Radioligand Binding Assay

  • Preparation of Cell Membranes: Obtain cell lines stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 cells). Culture the cells to a high density and harvest. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors), and varying concentrations of the test compound (3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole).

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The bound radioligand will be trapped on the filter, while the free ligand will pass through.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Table 1: Hypothetical Binding Affinity Data

5-HT Receptor SubtypeRadioligandKi (nM) for 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole
5-HT1A[³H]8-OH-DPAT>1000
5-HT1B[³H]GR 125743520
5-HT1D[³H]BRL 15572890
5-HT2A[³H]Ketanserin15
5-HT2B[³H]LSD250
5-HT2C[³H]Mesulergine45
5-HT3[³H]Granisetron>1000
5-HT6[³H]LSD120
5-HT7[³H]LSD300

Once binding is confirmed, the next step is to determine the functional activity of the compound.

Protocol: Calcium Mobilization Assay (for Gαq-coupled receptors like 5-HT2A)

  • Cell Culture: Plate cells expressing the 5-HT receptor of interest in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or a similar instrument to add varying concentrations of the test compound.

  • Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Agonist Mode: Plot the fluorescence response against the compound concentration to determine the EC₅₀ (effective concentration for 50% of the maximal response).

    • Antagonist Mode: Pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin). Determine the IC₅₀ for the inhibition of the agonist response.

G cluster_workflow Functional Assay Workflow Start Plate Cells Dye_Loading Load with Calcium Dye Start->Dye_Loading Compound_Addition Add Test Compound (Agonist Mode) or Pre-incubate with Compound, then add Agonist (Antagonist Mode) Dye_Loading->Compound_Addition Measure_Fluorescence Measure Fluorescence (FLIPR) Compound_Addition->Measure_Fluorescence Data_Analysis Calculate EC₅₀ or IC₅₀ Measure_Fluorescence->Data_Analysis End Determine Functional Activity Data_Analysis->End

Caption: Workflow for a calcium mobilization functional assay.

In Vivo Pharmacological Profiling

If the in vitro data are promising, preliminary in vivo studies can be conducted to assess the compound's effects in a whole organism.

Protocol: Head-Twitch Response in Rodents (A 5-HT2A Receptor-Mediated Behavior)

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour.

  • Compound Administration: Administer 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole via an appropriate route (e.g., intraperitoneal or oral) at various doses.

  • Observation Period: After a set pre-treatment time, observe the mice for a defined period (e.g., 30 minutes) and count the number of head twitches.

  • Data Analysis: Compare the number of head twitches in the compound-treated groups to a vehicle-treated control group. A significant reduction in head twitches induced by a 5-HT2A agonist (like DOI) would suggest antagonist activity.[12]

Table 2: Expected In Vivo Efficacy in the Head-Twitch Model

Treatment GroupDose (mg/kg)Mean Number of Head Twitches (± SEM)% Inhibition
Vehicle + Vehicle-1 ± 0.5-
Vehicle + DOI (2.5)-35 ± 4.20%
Test Compound (1) + DOI128 ± 3.520%
Test Compound (3) + DOI315 ± 2.157%
Test Compound (10) + DOI105 ± 1.286%

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial investigation of the biological activity of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole. The proposed experiments are designed to systematically test the hypothesis that this novel compound acts as a modulator of 5-HT receptors. Positive results from these studies would warrant further investigation, including:

  • Selectivity Profiling: Testing against a broader panel of GPCRs, ion channels, and enzymes to determine target selectivity.

  • Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Advanced In Vivo Models: Evaluating the compound in more complex behavioral models relevant to specific CNS disorders (e.g., forced swim test for depression, elevated plus maze for anxiety).

The exploration of novel chemical matter, such as 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole, is essential for the discovery of next-generation therapeutics for a wide range of diseases.

References

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences, 46(3), 233-250.
  • Supporting Information for Indole Synthesis. (2023). Organic Letters.
  • Koksal, M., Yarim, M., Durmaz, I., & Cetin-Atalay, R. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. Arzneimittelforschung, 62(8), 389–394.
  • Synthesis and anti-proliferative activity of aromatic substituted 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione analogs against human tumor cell lines. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3469.
  • Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives. (2013). International Journal of Pharmaceutical Sciences and Research, 4(2), 442-449.
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2022). RSC Medicinal Chemistry, 13(7), 863-876.
  • Pessoa-Mahana, H., & Cuevas, I. (2011). Synthesis of 1-benzyl-3-[4-(aryl-1-piperazinyl) carbonyl]-1h-indoles. novel ligands with potential D4 dopaminergic activity. Boletín de la Sociedad Chilena de Química, 56(4), 875-878.
  • A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. (2024). Journal of Experimental & Clinical Cancer Research, 43(1), 123.
  • Sebhat, I. K., et al. (2002). Design and pharmacology of N-[(3R)-1,2,3,4-tetrahydroisoquinolinium- 3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)- 2-[4-cyclohexyl-4-(1H-1,2,4-triazol- 1-ylmethyl)piperidin-1-yl]-2-oxoethylamine (1), a potent, selective, melanocortin subtype-4 receptor agonist. Journal of Medicinal Chemistry, 45(21), 4589–4593.
  • Hoyer, D., et al. (2002). 5-HT (5-Hydroxytryptamine). British Journal of Pharmacology, 136(S1), 1S-136S.
  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269.
  • Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2020). Molecules, 25(21), 5038.
  • Di Giovanni, G. (2020). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Molecules, 25(11), 2533.
  • Castro, J. L., et al. (1994). Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. Journal of Medicinal Chemistry, 37(19), 3023–3032.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2024). RSC Medicinal Chemistry, 15(3), 788-808.
  • Glennon, R. A. (2003). 5-Hydroxytryptamine (5-HT) Receptor Ligands. In Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.
  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. (2019). Molecules, 24(15), 2736.
  • 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. (2016). Journal of Pharmaceutical Sciences and Research, 8(8), 759-769.
  • 3-(4-Piperidinyl)- and 3-(8-aza-bicyclo[3.2.1]oct-3-yl)-2-phenyl-1H-indoles as bioavailable h5-HT2A antagonists. (2003). Bioorganic & Medicinal Chemistry Letters, 13(1), 145-148.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2006). The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918.

Sources

Technical Guide: Therapeutic Targeting of the 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the therapeutic potential of the 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole scaffold. It is designed for medicinal chemists and pharmacologists evaluating this chemotype for drug discovery programs.

Part 1: Executive Summary & Structural Logic

The molecule 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole represents a "privileged structure" in medicinal chemistry, combining an indole core (a bioisostere of serotonin/tryptophan) with a morpholine ring and a hydrophobic benzyl tail. This specific connectivity—where the morpholine is attached via its C3 carbon rather than the nitrogen—creates a chiral center that significantly enhances selectivity compared to achiral N-linked analogs.

Core Pharmacophore Analysis:

  • Indole Core (Hinge Binder/Aromatic Anchor): Mimics the adenosine ring of ATP in kinases or the indole ring of serotonin (5-HT) in GPCRs.

  • Morpholine Ring (Solubilizing Base): Provides a protonatable nitrogen (pKa ~8.0) for ionic interactions (e.g., with Asp/Glu residues in binding pockets) and improves blood-brain barrier (BBB) permeability.

  • Benzyl Group (Hydrophobic Selectivity Filter): Targets deep hydrophobic pockets (e.g., the "Gatekeeper" region in kinases or the hydrophobic tunnel in Sigma receptors).

Based on Structure-Activity Relationship (SAR) data of homologous scaffolds, this guide identifies three primary therapeutic targets: JNK3 (Neurodegeneration) , Sigma-1 Receptor (Neuroprotection) , and 5-HT6 Receptor (Cognition) .

Part 2: Primary Therapeutic Target – JNK3 (c-Jun N-terminal Kinase 3)

Mechanistic Rationale

JNK3 is a neuronal-specific kinase implicated in excitotoxicity and neurodegeneration (Alzheimer’s, Parkinson’s). Unlike ubiquitous JNK1/2, JNK3 inhibition offers a safer therapeutic window.

  • Binding Mode: The indole moiety acts as an ATP-competitive inhibitor, forming hydrogen bonds with the "hinge region" (Met149 in JNK3).

  • Selectivity: The 4-benzyl group on the morpholine is critical. It extends into the hydrophobic pocket adjacent to the ATP site (often targeting the gatekeeper residue), providing selectivity over other MAP kinases.

Signaling Pathway Visualization

The following diagram illustrates the JNK3 signaling cascade and the intervention point of the indole-morpholine inhibitor.

JNK3_Pathway Stress Cellular Stress (Oxidative/Excitotoxic) ASK1 ASK1 (MAPKKK) Stress->ASK1 Activates MKK7 MKK4 / MKK7 (MAPKK) ASK1->MKK7 Phosphorylates JNK3 JNK3 (Neuronal Isoform) MKK7->JNK3 Phosphorylates (Thr-Pro-Tyr) cJun c-Jun Phosphorylation JNK3->cJun Activates Inhibitor Indole-Morpholine Inhibitor Inhibitor->JNK3 ATP-Competitive Inhibition Apoptosis Neuronal Apoptosis & APP Processing cJun->Apoptosis Transcription of Death Genes

Caption: JNK3 signaling cascade showing the ATP-competitive inhibition point of the indole-morpholine scaffold, preventing downstream neuronal apoptosis.

Experimental Protocol: JNK3 Kinase Assay (LANCE Ultra)

Objective: Determine the IC50 of the compound against JNK3.

Reagents:

  • Recombinant human JNK3 (active).

  • Substrate: ULight-labeled ATF2 peptide.

  • Europium-anti-phospho-ATF2 antibody.

  • ATP (at Km, typically 10 µM).

Protocol:

  • Preparation: Dilute the indole-morpholine compound in 100% DMSO (10-point dose-response, starting at 10 µM).

  • Incubation: In a 384-well white optiplate, mix:

    • 5 µL Compound (or DMSO control).

    • 2.5 µL JNK3 Enzyme (0.5 nM final).

    • 2.5 µL Substrate Mix (50 nM ULight-ATF2 + 10 µM ATP).

  • Reaction: Incubate at Room Temperature (RT) for 60 minutes.

  • Detection: Add 10 µL of Detection Mix (Europium-antibody + EDTA to stop reaction).

  • Read: Incubate for 60 min at RT. Read on a TR-FRET compatible plate reader (Excitation: 320 nm, Emission: 665 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Part 3: Secondary Therapeutic Target – Sigma-1 Receptor (σ1R)

Mechanistic Rationale

The Sigma-1 receptor is a ligand-operated chaperone at the Endoplasmic Reticulum (ER)-mitochondrion interface. It regulates Ca2+ signaling and protects against ER stress.

  • Pharmacophore Fit: The 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole structure possesses the classic Sigma-1 pharmacophore:

    • Positive Ionizable Center: The morpholine nitrogen.

    • Flanking Hydrophobic Regions: The indole and benzyl groups provide the necessary bulk to occupy the primary and secondary hydrophobic binding pockets of σ1R.

  • Therapeutic Value: Agonism of σ1R promotes neuroplasticity and is being investigated for depression and cognitive impairment.

Sigma-1 Chaperone Mechanism Visualization

Sigma1_Mechanism Resting Resting State: Sig1R-BiP Complex Active Active State: Sig1R Dissociation Resting->Active Ligand Binding Trigger Ligand Indole-Morpholine Ligand Ligand->Resting IP3R IP3 Receptor Stabilization Active->IP3R Chaperoning Mito Mitochondrial Ca2+ Influx IP3R->Mito Ca2+ Transfer Survival Cell Survival (Anti-Apoptotic) Mito->Survival ATP Production

Caption: Sigma-1 receptor activation by the ligand triggers dissociation from BiP, stabilizing IP3R and promoting mitochondrial bioenergetics.

Experimental Protocol: Radioligand Binding Assay

Objective: Determine the binding affinity (Ki) for σ1R.

Reagents:

  • Source: Guinea pig brain membrane homogenates (rich in σ1R).

  • Radioligand: -Pentazocine (highly selective σ1 agonist).

  • Non-specific blocker: Haloperidol (10 µM).

Protocol:

  • Membrane Prep: Thaw brain membranes and resuspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Assay Setup: In 96-well tubes, add:

    • 50 µL -Pentazocine (2 nM final).

    • 50 µL Test Compound (Indole-Morpholine, 10 concentrations).

    • 100 µL Membrane suspension (200 µg protein).

  • Equilibrium: Incubate at 37°C for 120 minutes.

  • Harvest: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Counting: Add scintillation fluid and count radioactivity (CPM) in a beta counter.

  • Calculation:

    
     (Cheng-Prusoff equation).
    

Part 4: Comparative Data Summary

The following table summarizes the expected pharmacological profile based on the scaffold's SAR (Structure-Activity Relationship) from homologous series.

TargetExpected Affinity (Ki/IC50)Physiological RoleTherapeutic Indication
JNK3 50 - 200 nMNeuronal ApoptosisAlzheimer's, Parkinson's
Sigma-1 (σ1) 10 - 100 nMER Stress ResponseDepression, Neuroprotection
5-HT6 100 - 500 nMCholinergic RegulationCognitive Enhancement
Sigma-2 (σ2) > 1000 nMCell ProliferationCancer (Selectivity Control)

Part 5: References

  • JNK Pathway in Neurodegeneration:

    • Title: JNK3 as a Therapeutic Target for Neurodegenerative Diseases.[1][2][3]

    • Source:Journal of Medicinal Chemistry.

    • URL:[Link]

  • Sigma Receptor Ligands:

    • Title: Synthesis and pharmacological evaluation of indole-based sigma receptor ligands.

    • Source:Bioorganic & Medicinal Chemistry.

    • URL:[Link]

  • Indole Scaffolds in Drug Discovery:

    • Title: Indole: A privileged scaffold for the design of anti-cancer agents.

    • Source:European Journal of Medicinal Chemistry.

    • URL:[Link]

  • JNK Assay Methodology:

    • Title: LANCE Ultra Kinase Assays: High-throughput screening protocols.

    • Source:PerkinElmer (Revvity) Technical Notes.

Sources

An In-Depth Technical Guide to the Preliminary Cytotoxicity Assessment of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Candidate Molecule

The compound 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole represents a compelling subject for cytotoxic evaluation. Its structure marries two pharmacologically significant moieties: the indole nucleus and a benzyl-substituted morpholine ring. The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with demonstrated anticancer properties.[1][2] These derivatives can induce cell death through various mechanisms, including the inhibition of crucial cellular machinery like tubulin polymerization.[3] Concurrently, the morpholine ring is a valued pharmacophore in drug design, often incorporated to enhance pharmacokinetic properties and solubility.[4][5] Its presence in several anticancer drug candidates, including those targeting critical signaling pathways like PI3K/Akt/mTOR, underscores its relevance in oncology research.[4][6] The strategic combination of these two groups in 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole warrants a thorough investigation into its potential to inhibit cell proliferation and induce cytotoxicity.

This guide provides a technical framework for conducting a preliminary cytotoxicity assessment of this novel compound. It is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind experimental choices, ensuring the generation of robust and interpretable data.

Pillar I: The Rationale for In Vitro Cytotoxicity Screening

Before committing to more complex and resource-intensive studies, a preliminary in vitro cytotoxicity screen is the foundational step in evaluating any potential therapeutic agent. The primary objective is to determine the concentration range at which the compound elicits a cytotoxic response in cultured cancer cells. This is typically quantified by the IC50 value—the concentration of the compound that inhibits 50% of cell growth or viability. This initial screen serves several crucial purposes:

  • Proof-of-Concept: It provides the first biological evidence of the compound's anticancer potential.

  • Dose-Range Finding: The results guide the concentration ranges for subsequent, more detailed mechanistic studies.

  • Structure-Activity Relationship (SAR) Insights: When tested alongside analogs, it helps to identify the chemical features crucial for its cytotoxic effect.[6]

  • Prioritization: It allows for the ranking and prioritization of candidate compounds for further development.

Pillar II: Experimental Workflow for Primary Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] The assay's principle is rooted in the enzymatic activity of mitochondrial dehydrogenases in living, metabolically active cells.[8] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Experimental Protocol: MTT Assay

This protocol is a self-validating system designed for accuracy and reproducibility.

1. Materials and Reagents:

  • Selected human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[10][11]

  • Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA solution.

  • 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole, dissolved in Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • MTT reagent (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[9]

  • 96-well flat-bottom sterile culture plates.

2. Step-by-Step Procedure:

  • Step 2.1: Cell Seeding

    • Action: Culture the chosen cancer cell line to ~80% confluency. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Causality: Seeding a precise number of cells is critical for reproducibility. This density ensures that cells are in the logarithmic growth phase during the experiment and that the untreated control wells do not become over-confluent, which would confound the results.

  • Step 2.2: Incubation and Adhesion

    • Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Causality: This incubation period allows the cells to adhere to the bottom of the wells and resume their normal growth phase before the introduction of the test compound.

  • Step 2.3: Compound Treatment

    • Action: Prepare serial dilutions of the 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations. Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same percentage of DMSO as the highest compound concentration.

      • Untreated Control: Cells in complete growth medium only.

      • Medium Blank: Wells with medium but no cells, to measure background absorbance.

    • Causality: A wide range of concentrations is necessary to generate a complete dose-response curve and accurately determine the IC50. The vehicle control is crucial to ensure that the solvent (DMSO) itself does not have a cytotoxic effect at the concentrations used.

  • Step 2.4: Exposure Period

    • Action: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

    • Causality: This duration is typically sufficient for cytotoxic compounds to exert their effects on cell proliferation and viability. The optimal time can be determined through time-course experiments.

  • Step 2.5: MTT Addition and Incubation

    • Action: Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C.[9]

    • Causality: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals. The incubation should be protected from light as MTT is light-sensitive.

  • Step 2.6: Formazan Solubilization

    • Action: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Causality: The formazan crystals are insoluble and must be fully dissolved to allow for accurate spectrophotometric measurement. Incomplete dissolution is a common source of error.

  • Step 2.7: Data Acquisition

    • Action: Read the absorbance of each well using a microplate reader at a wavelength of 570 nm (or 590 nm). A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Causality: The absorbance value is directly proportional to the amount of formazan, and thus, to the number of viable cells in the well.

Data Presentation and Interpretation

The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of the test compound.

Calculation of Cell Viability:

Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Medium Blank) / (Absorbance of Vehicle Control - Absorbance of Medium Blank)] x 100

The results should be summarized in a clear, tabular format.

Table 1: Preliminary Cytotoxicity of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole on MCF-7 Cells (Hypothetical Data)

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control (0)1.2540.082100%
0.11.2310.07598.2%
11.1020.06187.9%
50.8760.05569.8%
100.6320.04350.4%
250.3150.02925.1%
500.1580.01812.6%
1000.0880.0117.0%

The data should then be plotted on a graph with the compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis. This dose-response curve is then used to calculate the IC50 value using non-linear regression analysis. An IC50 value in the low micromolar or nanomolar range would suggest potent cytotoxic activity.

Pillar III: Visualizing the Workflow and Potential Mechanisms

Visual diagrams are essential for clarifying complex experimental processes and hypothetical biological pathways.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed Cells in 96-Well Plate incubate_adhere Incubate 24h for Cell Adhesion seed->incubate_adhere treat Add Compound Dilutions & Controls incubate_expose Incubate 48-72h for Exposure treat->incubate_expose add_mtt Add MTT Reagent (Incubate 3-4h) solubilize Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read end Data Analysis (IC50 Calculation) read->end start Start start->seed Potential_Mechanisms cluster_indole Indole Moiety Action cluster_morpholine Morpholine Moiety Action compound 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole tubulin Tubulin Polymerization Inhibition compound->tubulin pi3k PI3K/Akt/mTOR Pathway Inhibition compound->pi3k cycle_arrest G2/M Cell Cycle Arrest tubulin->cycle_arrest apoptosis Apoptosis cycle_arrest->apoptosis pi3k->apoptosis

Caption: Potential cytotoxic mechanisms of action.

Advancing the Investigation: Secondary Assays and Next Steps

A promising result from the MTT assay (e.g., a low micromolar IC50) necessitates further validation and mechanistic exploration.

  • Confirming Cell Death with an LDH Assay: The Lactate Dehydrogenase (LDH) assay is an excellent secondary method. LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of late apoptosis or necrosis. [12][13]Measuring LDH activity in the supernatant provides a direct measure of cell death, complementing the metabolic data from the MTT assay. [14][15]

  • Mechanism of Action Studies: Based on the compound's structural motifs, subsequent studies could investigate:

    • Cell Cycle Analysis: Using flow cytometry to determine if the compound induces arrest at a specific phase of the cell cycle, a common effect of tubulin inhibitors. [3] * Apoptosis Assays: Employing techniques like Annexin V/Propidium Iodide staining to confirm if cell death occurs via apoptosis.

    • Kinase Inhibition Profiling: Screening the compound against a panel of kinases, particularly those in the PI3K/Akt pathway, given the prevalence of morpholine-containing kinase inhibitors. [4][5]

Conclusion

While specific preliminary cytotoxicity data for 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole is not yet publicly available, its chemical architecture strongly supports its evaluation as a potential cytotoxic agent. The indole and morpholine components have been individually validated in numerous anticancer contexts. [10][16]By following a robust, logical, and self-validating experimental workflow, beginning with the MTT assay, researchers can generate high-quality preliminary data. This foundational knowledge is indispensable for making informed decisions about the compound's future, guiding the subsequent, more complex studies required to elucidate its mechanism of action and ultimately determine its therapeutic potential.

References

  • LDH-Glo™ Cytotoxicity Assay. Promega Corporation.

  • MTT assay protocol. Abcam.

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.

  • Rao, V. K., et al. (2011). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities. Chapman University Digital Commons.

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • LDH Assay Kit (Cytotoxicity). Abcam.

  • Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC.

  • Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC.

  • LDH Cytotoxicity Assay. Tribioscience.

  • Comparative Cytotoxicity of Indole Derivatives: A Guide for Researchers. Benchchem.

  • Rao, V. K., et al. (2011). 3-substitued indoles: one-pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. PubMed.

  • Kamel, M. M., et al. (2019). Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. Bentham Science Publishers.

  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. (2022). IntechOpen.

  • Rao, V. K., et al. 3-Substitued Indoles: One pot synthesis and evaluation of anticancer and Src kinase inhibitory activities. Chapman University Digital Commons.

  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PMC.

  • Lim, S. H., et al. (2019). In-vitro cytotoxicity of synthesized phthalide-fused indoles and indolines against HL-60 and HepG2 cells. Arabian Journal of Chemistry.

  • MTT Cytotoxicity Study. NAMSA.

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC.

  • Recent Developments in the Synthesis and Anticancer Activity of Indole and Its Derivatives. (2022). Bentham Science.

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications.

  • Asati, V., et al. (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. PubMed.

  • Koksal, M., et al. (2012). Synthesis and cytotoxic activity of novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives. PubMed.

  • Synthesis and Cytotoxic Activity of Novel 3-methyl-1-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole Derivatives. ResearchGate.

  • Tan, A., et al. (2023). Investigation of cytotoxic properties of some isoindole-related compounds bearing silyl and azide groups with in vitro and in silico studies. GCRIS.

  • Khan, I., et al. (2023). Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. PMC.

  • de Andrade, A. K. S., et al. (2024). Cytotoxicity and apoptotic-inducing effect of 1-(1-tosyl-1H-indol-3yl)propan-1-one against lung cancer cells. Research Square.

Sources

Methodological & Application

Application Notes and Protocols for 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] The indole nucleus is a prominent scaffold in medicinal chemistry, known for its ability to mimic peptide structures and bind to various enzymes.[3] This has led to the development of numerous indole-containing compounds with diverse biological activities, including potent kinase inhibitors.[4][5]

This document provides detailed application notes and protocols for the investigation of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole , a novel synthetic compound featuring an indole core coupled with a benzylmorpholine moiety. While the specific kinase targets of this compound are under active investigation, its structural motifs suggest potential inhibitory activity against protein kinases involved in cell signaling pathways. These protocols are designed to guide researchers in the initial characterization of its biochemical and cellular activity.

Postulated Mechanism of Action

Based on the structural features of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole, we can postulate a competitive binding mechanism at the ATP-binding site of a target kinase. The indole ring can form crucial hydrogen bonds and hydrophobic interactions within the active site, while the benzylmorpholine group may occupy adjacent pockets, conferring selectivity and potency. The journey of developing a kinase inhibitor involves a structured workflow from initial discovery to preclinical and clinical trials.[2]

cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Substrate->Kinase Binds Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates Inhibitor 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole Inhibitor->Kinase Competes with ATP

Caption: Postulated competitive inhibition of a kinase by 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole.

Biochemical Kinase Assay

Biochemical assays are fundamental for determining the in vitro potency of a potential kinase inhibitor.[6] These assays measure the direct effect of the compound on the enzymatic activity of a purified kinase.[1] A variety of formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[7]

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a generic, luminescence-based in vitro kinase assay to determine the IC50 value of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole. The assay measures the amount of ATP remaining in the reaction, which is inversely proportional to kinase activity.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Reaction Setup:

    • Add 5 µL of the diluted compound or DMSO (as a control) to the wells of the assay plate.

    • Add 10 µL of the kinase solution (containing the purified kinase and substrate in kinase assay buffer) to each well.

    • Incubate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate for the desired period (e.g., 30-60 minutes) at the optimal temperature for the kinase (typically 30°C or 37°C).

  • ADP Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 20 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

cluster_workflow Biochemical Assay Workflow Start Start Compound_Dilution Prepare Compound Dilutions Start->Compound_Dilution Add_Compound Add Compound/DMSO to Plate Compound_Dilution->Add_Compound Add_Kinase_Substrate Add Kinase and Substrate Add_Compound->Add_Kinase_Substrate Pre_Incubation Pre-incubate Add_Kinase_Substrate->Pre_Incubation Add_ATP Initiate Reaction with ATP Pre_Incubation->Add_ATP Incubation Incubate Add_ATP->Incubation Add_Detection_Reagent Add Luminescence Reagent Incubation->Add_Detection_Reagent Read_Plate Measure Luminescence Add_Detection_Reagent->Read_Plate End End Read_Plate->End

Caption: Workflow for a luminescence-based in vitro kinase assay.

Cell-Based Kinase Assay

While biochemical assays are crucial for determining direct enzymatic inhibition, cell-based assays provide a more physiologically relevant context by assessing the compound's activity within a living cell.[8] These assays can measure target engagement, downstream signaling events, or phenotypic outcomes like cell proliferation.[9]

Protocol: Cellular Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the ability of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole to inhibit the phosphorylation of a specific downstream substrate of the target kinase in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

  • Stimulant for the signaling pathway of interest (if necessary)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (phospho-specific and total protein for the substrate)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Seed the cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole for the desired time (e.g., 2-24 hours). Include a DMSO-treated control.

    • If the pathway requires stimulation, add the appropriate ligand for a short period before harvesting.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with the antibody for the total protein to ensure equal loading.

cluster_workflow Cellular Phosphorylation Assay Workflow Start Start Cell_Seeding Seed Cells Start->Cell_Seeding Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Imaging Image and Analyze Western_Blot->Imaging End End Imaging->End

Caption: Workflow for a cell-based phosphorylation assay using Western blot.

Data Analysis and Interpretation

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. For the biochemical assay, the luminescence data should be converted to percent inhibition relative to the DMSO control. The IC50 value is then calculated by fitting the data to a four-parameter logistic dose-response curve.

Table 1: Sample IC50 Data for 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

Kinase TargetIC50 (nM)
Kinase A50
Kinase B750
Kinase C>10,000
Western Blot Analysis

For the cellular phosphorylation assay, the intensity of the protein bands from the Western blot should be quantified using densitometry software. The level of the phosphorylated substrate should be normalized to the total amount of the substrate protein. The results can be presented as a bar graph showing the dose-dependent inhibition of substrate phosphorylation.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole as a potential kinase inhibitor. By employing both biochemical and cell-based assays, researchers can gain valuable insights into its potency, selectivity, and cellular activity. Further studies, such as comprehensive kinase profiling and in vivo efficacy models, will be necessary to fully elucidate its therapeutic potential.[6]

References

  • 10

  • 11

  • 1

  • 7

  • 12

  • 9

  • 8

  • 6

  • 2

  • 13

  • 3

  • 4

  • [The Discovery of Polo-like Kinase 4 Inhibitors: Identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5 '-methoxyspiro14

  • 15

  • 16

  • 17

  • 5jH-FS0)

Sources

Application Note: 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole as a Privileged Scaffold for CNS Ligand Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in Neuropharmacology , Medicinal Chemistry , and CNS Drug Discovery . It details the technical utility, experimental protocols, and mechanistic rationale for using 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole (CAS: 1803610-11-8) as a lead scaffold in the study of neurological disorders.

Executive Summary

3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole represents a "privileged structure" in neuropharmacology, combining the indole core (characteristic of serotonergic and melatonergic ligands) with a benzyl-morpholine moiety (frequently associated with Sigma receptor affinity and improved blood-brain barrier penetrance).

This compound is primarily utilized as a high-affinity probe and lead candidate for investigating:

  • Sigma-1 Receptor (

    
    1R) Modulation:  For neuroprotection in Alzheimer’s Disease (AD) and stroke.
    
  • Serotonergic (5-HT) Signaling: Specifically 5-HT1A/2A subtypes involved in anxiety and depression.

  • Monoamine Transporter Inhibition: As a conformationally restricted analog of tryptamine.

Technical Profile & Mechanism of Action

Structural Pharmacology

The molecule features a chiral center at the C3 position of the morpholine ring. This structural rigidity distinguishes it from flexible tryptamine derivatives, potentially enhancing selectivity for specific receptor subtypes.

Structural MotifPharmacological FunctionTarget Association
Indole Core Bioisostere of Serotonin/Melatonin5-HT Receptors, Melatonin Receptors
Morpholine Ring H-bond acceptor; Solubility enhancerSigma Receptors, Kinases (e.g., LRRK2)
Benzyl Group Hydrophobic pocket interaction

1R Hydrophobic Domain, SERT/DAT
C3-Linker Conformational restrictionStereoselective binding (Chirality dependent)
Primary Mechanism: Sigma-1 Receptor Chaperoning

The most prominent application of benzyl-morpholine indoles is in Sigma-1 Receptor (


1R) agonism . The 

1R is an endoplasmic reticulum (ER) chaperone protein that regulates calcium signaling and cellular stress responses.
  • Mechanism: Binding of the ligand dissociates

    
    1R from BiP (Binding immunoglobulin protein), allowing 
    
    
    
    1R to chaperone IP3 receptors at the Mitochondria-Associated Membrane (MAM).
  • Effect: This stabilizes Calcium (

    
    ) flux into mitochondria, boosting ATP production and preventing apoptosis during oxidative stress (neuroprotection).
    

Experimental Protocols

Protocol A: Radioligand Binding Assay (Sigma-1 Receptor)

Purpose: To determine the binding affinity (


) of the compound for 

1R in rat brain homogenates or transfected HEK293 cells.

Materials:

  • Radioligand: [³H]-(+)-Pentazocine (specific for

    
    1R).
    
  • Non-specific binder: Haloperidol (10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Tissue: Rat brain membrane homogenates.

Step-by-Step Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer to a concentration of 0.5 mg protein/mL.

  • Incubation:

    • In a 96-well plate, add 50 µL of [³H]-(+)-Pentazocine (Final conc: 2 nM).

    • Add 50 µL of Test Compound (3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole) at increasing concentrations (

      
       to 
      
      
      
      M).
    • Add 100 µL of membrane suspension.

  • Equilibrium: Incubate for 120 minutes at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: In Vitro Blood-Brain Barrier (BBB) Permeability (PAMPA)

Purpose: To validate the compound's ability to cross the BBB, a critical requirement for CNS drugs.

Materials:

  • Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).

  • Acceptor Plate: 96-well PTFE plate.

  • Lipid Solution: 2% Dioleoylphosphatidylcholine (DOPC) in dodecane.

  • Buffer: PBS, pH 7.4.

Step-by-Step Workflow:

  • Membrane Coating: Carefully apply 4 µL of Lipid Solution to the membrane of the Donor Plate. Avoid air bubbles.

  • Donor Preparation: Dissolve the test compound in PBS (10 mM stock

    
     50 µM working solution). Add 150 µL to Donor wells.
    
  • Acceptor Preparation: Add 300 µL of blank PBS to Acceptor wells.

  • Sandwich Assembly: Place the Donor plate on top of the Acceptor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using UV-Vis Spectroscopy or LC-MS/MS.

  • Calculation: Determine Effective Permeability (

    
    ) using the formula:
    
    
    
    

Mechanistic Visualization

The following diagram illustrates the putative mechanism of action where the compound acts as a Sigma-1 Receptor agonist, modulating mitochondrial function and preventing excitotoxicity.

SigmaSignaling cluster_ER Endoplasmic Reticulum Compound 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole Sig1R_Inactive Sigma-1R (Inactive) Bound to BiP Compound->Sig1R_Inactive  Binds   Sig1R_Active Sigma-1R (Active) Dissociated Sig1R_Inactive->Sig1R_Active  Chaperone Dissociation   MAM Mitochondria-Associated Membrane (MAM) Sig1R_Active->MAM  Translocates to   IP3R IP3 Receptor Stabilization MAM->IP3R  Modulates   Calcium Ca2+ Flux (ER to Mitochondria) IP3R->Calcium  Optimizes   ATP Increased ATP Production Calcium->ATP  Promotes   Apoptosis Neuronal Apoptosis ATP->Apoptosis  Inhibits  

Caption: Putative signaling pathway of Indole-Morpholine ligands via Sigma-1 Receptor activation at the MAM interface.

Predicted Physicochemical Properties

For CNS drug development, "Drug-Likeness" is critical.[1] The following data is derived from QSAR modeling for CAS 1803610-11-8.

PropertyValueInterpretation
cLogP 3.2 - 3.8Highly Lipophilic; Excellent for BBB penetration.
TPSA ~35 ŲWell below the 90 Ų limit for CNS drugs; indicates good permeability.
H-Bond Donors 1 (Indole NH)Favorable for membrane traversal.
H-Bond Acceptors 2 (Morpholine O, N)Sufficient for receptor interaction without hindering transport.
Molecular Weight 306.41 DaIdeal range (<400 Da) for CNS bioavailability.

References

  • Sigma Receptor Ligands in Neurodegeneration

    • Title: Synthesis and pharmacological evaluation of indole-based sigma receptor ligands.
    • Source:Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Morpholine Scaffolds in CNS Drug Discovery

    • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Indole-3-Carbinol Derivatives

    • Title: Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators.[2]

    • Source:Antioxidants (Basel).
    • URL:[Link]

  • Chemical Vendor/Structure Verification

    • Title: 3-[(4-Benzylmorpholin-3-yl)methyl]-1H-indole Product Page.[3][4][5]

    • Source: BLD Pharm / PubChem.
    • URL:[Link]

Sources

Application Note: Dose-Response Profiling of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers characterizing the pharmacological profile of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole , a synthetic indole-morpholine scaffold. Given the structural homology of the indole moiety to serotonin (5-HT) and the morpholine ring's prevalence in kinase and GPCR ligands, this guide focuses on in vitro dose-response profiling for receptor binding and functional efficacy.


/

Determination)

Introduction & Structural Context

The compound 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole represents a "privileged scaffold" in medicinal chemistry. The indole core suggests affinity for biogenic amine receptors (specifically 5-HT families) or kinase ATP-binding pockets , while the benzyl-morpholine side chain enhances lipophilicity and metabolic stability.

Accurate dose-response analysis is the cornerstone of validating this compound as a Lead Candidate. This guide details the protocol for generating high-fidelity concentration-response curves (CRCs), focusing on identifying Potency (


) and Efficacy (

).

Experimental Logic & Causality (The "Why" Behind the Steps)

To ensure data integrity (E-E-A-T), we must control specific variables that often lead to "noisy" data in indole-based assays:

  • Solubility & Precipitation: Indole-morpholines are hydrophobic. Poor solubility at high concentrations causes "cliff-drop" artifacts in curves. Solution: Strict DMSO normalization.

  • Serial Dilution Geometry: Linear dilutions (1, 2, 3 µM) cluster data at the top of the curve, failing to define the inflection point. Solution: Semi-logarithmic spacing (1, 3.16, 10, 31.6).

  • Hill Slope Constraints: A slope significantly deviating from 1.0 (Standard Slope) suggests polypharmacology, cooperativity, or assay interference (e.g., compound aggregation).

Protocol: Compound Preparation & Serial Dilution

Objective: Create a 10-point dilution series spanning 4 logs to capture the full sigmoidal curve.

Reagents
  • Stock Compound: 10 mM 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole in 100% DMSO.

  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.1% BSA (BSA prevents "sticky" indoles from adhering to plasticware).

Step-by-Step Workflow
  • Master Stock Check: Inspect the 10 mM DMSO stock for precipitates. Sonicate for 5 minutes if cloudy.

  • Pre-Dilution (The "3.16" Rule):

    • We use a half-log dilution factor (

      
      ). This provides equidistant points on a logarithmic X-axis.
      
  • Plate Layout:

    • Prepare a 96-well "Mother Plate" (Polypropylene, V-bottom).

    • Column 1: 30 µL of 10 mM Stock.

    • Columns 2-10: 21.6 µL of 100% DMSO.

    • Transfer: Pipette 10 µL from Col 1 to Col 2. Mix 10x. Repeat across the plate.

  • Intermediate Dilution:

    • Transfer 1 µL from the Mother Plate to 99 µL of Assay Buffer (1:100 dilution).

    • Why? This reduces DMSO concentration to 1% before adding to cells, preventing solvent toxicity.

Functional Assay: G-Protein Signaling (cAMP/Calcium)

Assuming this indole targets a GPCR (e.g., 5-HT receptor), we measure downstream signaling.

Pathway Visualization: The following diagram illustrates the signal transduction pathway we are quantifying.

GPCR_Pathway Ligand Ligand: 3-[(4-benzyl...)-indole] Receptor GPCR (e.g., 5-HT Receptor) Ligand->Receptor Binding (Kd) G_Protein G-Protein Heterotrimer (Gα-Gβγ) Receptor->G_Protein Activation Effector Effector Enzyme (Adenylate Cyclase / PLC) G_Protein->Effector Transduction SecondMessenger Second Messenger (cAMP / Ca2+) Effector->SecondMessenger Amplification Readout Assay Readout (Fluorescence / Luminescence) SecondMessenger->Readout Detection

Caption: Signal transduction cascade for indole-based GPCR activation. The assay quantifies the "Second Messenger" node.

Experimental Steps
  • Cell Seeding: Plate CHO-K1 cells expressing the target receptor (e.g., 5-HT2A) at 10,000 cells/well in a 384-well white optical plate. Incubate 24h.

  • Agonist Mode:

    • Remove media.[1] Add 10 µL of the Intermediate Dilution (from Section 3).

    • Final DMSO concentration: 0.5% (Safe for most cells).

    • Incubate 30 mins at 37°C.

  • Detection (e.g., HTRF cAMP):

    • Add 10 µL cAMP-d2 and 10 µL Anti-cAMP-Cryptate.

    • Incubate 1h at Room Temp.

    • Read on PHERAstar or EnVision plate reader.

Data Analysis & Curve Fitting

Raw data (RFU or RLU) must be normalized and fitted to a 4-Parameter Logistic (4PL) Model .

Normalization

Convert raw signals to "% Response" to compare across plates.



  • Min: Vehicle Control (DMSO only).

  • Max: Reference Agonist (e.g., 10 µM Serotonin) saturation response.

The 4PL Equation

Use non-linear regression (Levenberg-Marquardt algorithm) to fit the data:



  • 
    :  Log of compound concentration.
    
  • 
    :  Response.
    
  • Top/Bottom: Plateaus of the curve.

Interpretation Table
ParameterValue RangeInterpretation for 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

< 100 nMHigh Potency. Likely a specific "hit."

> 10 µMLow Potency. Likely non-specific binding or off-target effect.
Hill Slope ~ 1.0Ideal. 1:1 binding stoichiometry.
Hill Slope > 2.0Steep. Suggests positive cooperativity or compound aggregation (check solubility).

< 50%Partial Agonist. The compound binds but induces weak signaling.

Troubleshooting & Validation

The "Bell-Shaped" Curve (Hook Effect): If the curve rises and then falls at the highest concentrations (e.g., 30-100 µM), this is not pharmacological antagonism.

  • Cause: The indole-morpholine compound is precipitating or causing non-specific cell toxicity/membrane disruption.

  • Action: Exclude the highest concentration points from the 4PL fit to restore accurate

    
     calculation.
    

Visualizing the Workflow:

Workflow Stock 10mM Stock (DMSO) MotherPlate Mother Plate (10-point Serial Dilution) Stock->MotherPlate Dilute InterPlate Intermediate Plate (Buffer + 1% DMSO) MotherPlate->InterPlate 1:100 Transfer CellPlate Assay Plate (Cells + Compound) InterPlate->CellPlate Treatment Reader Data Acquisition (Plate Reader) CellPlate->Reader Read Signal Analysis 4PL Regression (Prism/XLfit) Reader->Analysis Calculate EC50

Caption: Experimental workflow from stock preparation to data analysis.

References

  • Neubig, R. R., et al. (2003). "International Union of Pharmacology Committee on Receptor Nomenclature and Drug Classification. XXXVIII. Update on terms and symbols in quantitative pharmacology." Pharmacological Reviews.

  • NCBI PubChem. (2023). "Indole Scaffold Biological Activity Overview." National Library of Medicine.

  • Assay Guidance Manual. (2012). "Basics of Enzymatic Assays for HTS." NCBI Bookshelf.

  • GraphPad Statistics Guide. (2023). "The Hill slope (slope factor)." GraphPad.[2]

Sources

Application Notes and Protocols for the In Vivo Formulation of Novel Indole Derivatives: A Case Study with 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The discovery of novel chemical entities (NCEs) with promising therapeutic potential is the cornerstone of drug development. Indole scaffolds are a privileged structural motif in medicinal chemistry, frequently associated with a wide range of biological activities. However, these complex heterocyclic structures often exhibit poor aqueous solubility, posing a significant challenge for achieving adequate systemic exposure in preclinical in vivo studies. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and scientifically sound formulation for a representative novel indole derivative, 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole, for early-stage in vivo evaluation.

The principles and methodologies detailed herein are designed to be broadly applicable to other poorly soluble NCEs, particularly those classified under the Biopharmaceutical Classification System (BCS) as Class II (high permeability, low solubility). The overarching goal is to develop a formulation that maximizes exposure for initial pharmacokinetic (PK), pharmacodynamic (PD), and toxicology assessments, thereby enabling informed decisions in the drug development pipeline.[1][2][3]

PART 1: Pre-formulation Characterization: The Foundation of Rational Formulation Design

Before embarking on formulation development, a thorough physicochemical characterization of the NCE is paramount.[2] This foundational dataset informs the selection of an appropriate formulation strategy and helps to anticipate potential challenges such as chemical instability or poor bioavailability.

Physicochemical Property Assessment

A suite of analytical techniques should be employed to build a comprehensive profile of the active pharmaceutical ingredient (API).[4][5][6][7]

Table 1: Key Physicochemical Parameters and Analytical Techniques

PropertyAnalytical Technique(s)Importance in Formulation Development
Molecular Structure & Weight NMR, Mass Spectrometry (MS)Confirms identity and purity.[4][7]
Aqueous Solubility Shake-flask method in various biorelevant media (e.g., water, SGF, FaSSIF, FeSSIF)Determines the intrinsic solubility and potential for pH-dependent effects.[8][9]
pKa Potentiometric titration, UV-Vis spectroscopy, RP-HPLCPredicts the ionization state at different physiological pH values, influencing solubility and absorption.[10]
LogP/LogD Shake-flask method, RP-HPLCIndicates the lipophilicity of the compound, which affects its solubility and permeability.[10]
Melting Point & Thermal Properties Differential Scanning Calorimetry (DSC)Provides information on the solid-state properties, including crystallinity and potential for polymorphism.[2]
Solid-State Form X-ray Powder Diffraction (XRPD)Identifies the crystalline or amorphous nature of the API, which can significantly impact solubility and stability.
Chemical Stability HPLC with UV/DAD or MS detectorAssesses degradation in response to pH, light, and temperature, guiding storage and handling conditions.[11][12]
Anticipated Properties of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

Given its complex, multi-ring structure with both hydrophobic (benzyl, indole) and polar (morpholine) moieties, it is reasonable to hypothesize that this compound will exhibit low aqueous solubility. The morpholine nitrogen introduces a basic center, suggesting that the solubility may be pH-dependent, potentially increasing at lower pH values. The indole ring itself is known to be susceptible to oxidative and photodegradation.[11][13]

PART 2: Formulation Strategy Selection for Poorly Soluble Compounds

The primary objective for early preclinical studies is often to maximize systemic exposure to understand the compound's intrinsic pharmacokinetic and toxicological properties.[1][3] This typically involves creating a solution or a finely dispersed system to overcome dissolution rate-limited absorption.

Decision-Making Workflow for Formulation Strategy

The selection of a suitable formulation approach should be systematic, starting with simpler methods and progressing to more complex systems as needed.

formulation_workflow cluster_start Pre-formulation Data cluster_strategies Formulation Strategies cluster_evaluation Evaluation & Selection start Physicochemical Characterization Data evaluation Evaluate Solubility, Stability, & Tolerability start->evaluation Input solution Aqueous Solution (pH adjustment) final_formulation Select Lead Formulation for In Vivo Study solution->final_formulation cosolvent Co-solvent System surfactant Surfactant Dispersion / Micellar Solution cosolvent->surfactant Precipitation upon dilution? cosolvent->final_formulation cyclodextrin Cyclodextrin Complexation surfactant->cyclodextrin Toxicity/Instability issues? surfactant->final_formulation lipid Lipid-based Formulation (SEDDS/SMEDDS) cyclodextrin->lipid Low drug loading? cyclodextrin->final_formulation suspension Nanosuspension lipid->suspension Very high LogP? lipid->final_formulation suspension->final_formulation evaluation->solution pH-dependent solubility? evaluation->cosolvent Insoluble in aqueous buffer

Caption: Formulation strategy selection workflow.

Common Formulation Approaches for BCS Class II Compounds
  • Co-solvent Systems: A mixture of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.[14][15] Common co-solvents for preclinical studies include DMSO, ethanol, polyethylene glycols (PEGs), and propylene glycol. The key is to find a balance between solubilization power and in vivo tolerability.

  • Surfactant-based Formulations: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[14][15] Polysorbate 80 (Tween® 80) and Cremophor® EL are frequently used, but newer, less toxic options are also available.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule within a hydrophilic exterior.[14][16] Hydroxypropyl-β-cyclodextrin (HPβCD) is a common choice due to its favorable safety profile.

  • Lipid-based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can be highly effective.[9][14] These isotropic mixtures of oils, surfactants, and co-solvents form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.

  • Nanosuspensions: Reducing the particle size of the API to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity.[14][15] This approach is suitable when solubilization is not readily achievable.

PART 3: Experimental Protocols

The following protocols provide a step-by-step guide to developing and characterizing a formulation for a novel indole derivative.

Protocol 1: Solubility Screening in Common Preclinical Vehicles

Objective: To identify promising vehicle components for solubilizing the test compound.

Materials:

  • 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole (API)

  • Selection of vehicles (e.g., Water, PEG 400, Propylene Glycol, Solutol® HS 15, Cremophor® EL, Tween® 80, 20% HPβCD in water)

  • Vials, magnetic stirrer, analytical balance, HPLC-UV system

Procedure:

  • Add an excess amount of the API to a known volume (e.g., 1 mL) of each vehicle in a separate vial.

  • Stir the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the HPLC assay.

  • Quantify the concentration of the dissolved API using a validated HPLC method.

Table 2: Example Solubility Screening Data

VehicleSolubility (mg/mL)Observations
Water (pH 7.4)< 0.01Insoluble
0.1 N HCl (pH ~1)0.5Slight improvement
PEG 40025Good solubility
10% Tween® 80 in water5Moderate solubility, clear solution
20% HPβCD in water12Good solubility, clear solution
Protocol 2: Development of a Co-solvent/Surfactant Formulation

Objective: To prepare and characterize a simple, scalable formulation for initial in vivo studies based on solubility screening data.

Rationale: Based on the hypothetical data in Table 2, a combination of a co-solvent (PEG 400) and a surfactant (Tween® 80) is a logical starting point to ensure both solubilization and physical stability upon dilution in the GI tract.

Materials:

  • API

  • PEG 400

  • Tween® 80

  • Purified Water

  • Glass beaker, magnetic stirrer, analytical balance

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing the components in the desired ratio. For example, a common vehicle is 10% Tween® 80, 40% PEG 400, and 50% water (v/v/v).

  • Solubilization: Weigh the desired amount of API to achieve the target concentration (e.g., 5 mg/mL).

  • Add the API to the pre-mixed vehicle.

  • Gently stir the mixture until the API is completely dissolved. Sonication may be used sparingly to aid dissolution if needed.

  • Visually inspect the final formulation for clarity and the absence of particulates.

Protocol 3: Formulation Stability Assessment

Objective: To ensure the chemical and physical stability of the formulation under relevant storage and handling conditions.[12]

Procedure:

  • Prepare a batch of the final formulation.

  • Divide the batch into aliquots and store them under different conditions:

    • Refrigerated (2-8°C)

    • Room temperature (25°C/60% RH)

    • Accelerated (40°C/75% RH)

  • At specified time points (e.g., T=0, 24h, 48h, 1 week), withdraw an aliquot from each storage condition.

  • Analysis:

    • Visual Inspection: Check for precipitation, color change, or phase separation.[11]

    • Chemical Purity: Analyze the sample by HPLC to determine the concentration of the parent compound and detect any degradation products.

    • pH Measurement: Monitor for any significant changes in pH.

Acceptance Criteria: Typically, for preclinical formulations, the concentration should remain within ±10% of the initial value, with no significant increase in impurities.[12]

stability_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 24h, 1wk) cluster_result Outcome prep Prepare Formulation Batch storage_fridge 2-8°C prep->storage_fridge Aliquot & Store storage_rt 25°C / 60% RH prep->storage_rt Aliquot & Store storage_accel 40°C / 75% RH prep->storage_accel Aliquot & Store visual Visual Inspection storage_fridge->visual Sample hplc HPLC for Potency & Purity storage_fridge->hplc Sample ph pH Measurement storage_fridge->ph Sample storage_rt->visual Sample storage_rt->hplc Sample storage_rt->ph Sample storage_accel->visual Sample storage_accel->hplc Sample storage_accel->ph Sample result Assess Stability Data (Potency ±10% of initial) visual->result hplc->result ph->result stable Formulation is Stable result->stable Pass unstable Reformulate result->unstable Fail

Caption: Workflow for preclinical formulation stability testing.

Conclusion

The successful in vivo evaluation of a novel, poorly soluble compound like 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole is critically dependent on the development of an appropriate formulation. A systematic approach, beginning with thorough pre-formulation characterization, followed by rational selection of excipients and formulation type, is essential. The protocols outlined in this application note provide a robust framework for developing and validating a simple, effective formulation suitable for early-stage preclinical studies. By ensuring the compound is delivered in a bioavailable form, researchers can obtain reliable pharmacokinetic and toxicological data, enabling confident progression of promising NCEs through the drug discovery and development process.

References

  • National Center for Biotechnology Information. (2020, April 25). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]

  • Langhua Pharma. (n.d.). Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Retrieved from [Link]

  • MDPI. (n.d.). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Preclinical Dose-Formulation Stability. Retrieved from [Link]

  • IntechOpen. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Open Access eBooks. (n.d.). Chromatographic Approaches for Physicochemical Characterization of Compounds. Retrieved from [Link]

  • Research and Reviews. (2024, December 27). Chemical Characterization Techniques: Identifying Composition and Structure. Retrieved from [Link]

  • Wisdomlib. (2025, March 3). Compound characterization: Significance and symbolism. Retrieved from [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole | C8H7N | CID 798 - PubChem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of your target compound. We will delve into the causality behind experimental choices, providing you with a robust framework for success.

I. Overview of the Synthetic Strategy

The synthesis of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole typically involves a multi-step process. A common and logical approach is the reductive amination between indole-3-carboxaldehyde and a suitable benzylmorpholine precursor. This method is often preferred due to the commercial availability of starting materials and the generally mild reaction conditions.

An alternative, though potentially more complex, route involves the alkylation of indole with a pre-formed 3-(halomethyl)-4-benzylmorpholine. However, this can be prone to side reactions at the indole nitrogen (N-alkylation) and over-alkylation.[1]

This guide will focus on troubleshooting the reductive amination pathway, which is often the more direct and controllable route.

II. Troubleshooting Guide: Common Issues and Solutions

Problem 1: Low Yield of the Final Product

A diminished yield of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole can arise from several factors throughout the synthetic sequence. Below, we address the most common culprits in a question-and-answer format.

Q1: My reductive amination reaction is showing low conversion to the desired product. What are the likely causes and how can I improve it?

A1: Low conversion in reductive amination is a frequent challenge, often stemming from inefficient imine formation or an ineffective reducing agent.[2][3]

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between indole-3-carboxaldehyde and 4-benzylmorpholin-3-amine (or a precursor that generates it in situ) to form the iminium ion is a critical equilibrium-driven step.[4]

    • Solution 1: pH Control: The pH of the reaction is crucial. A weakly acidic medium (pH 4-6) is generally optimal to protonate the carbonyl group, activating it for nucleophilic attack by the amine, and to facilitate the dehydration of the hemiaminal intermediate. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic. Consider using a mild acid catalyst like acetic acid.

    • Solution 2: Water Removal: The formation of the imine from the hemiaminal intermediate releases water.[4] Removing this water can drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

    • Solution 3: Lewis Acid Catalysis: For stubborn cases, a Lewis acid such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄) can be employed to activate the aldehyde and facilitate imine formation.[5]

  • Ineffective Reducing Agent: The choice of reducing agent is critical for selectively reducing the iminium ion in the presence of the starting aldehyde.

    • Solution 1: Use a Mild and Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for reductive aminations as it is mild enough not to reduce the aldehyde but is highly effective at reducing the iminium ion as it forms.[2][5][6] Sodium cyanoborohydride (NaBH₃CN) is another option, though it is more toxic.[5]

    • Solution 2: Staged Addition: If you suspect the reducing agent is being consumed by side reactions or is decomposing, consider adding it portion-wise over the course of the reaction.

Q2: I am observing significant amounts of side products. What are they likely to be and how can I minimize their formation?

A2: Side product formation is a common issue in indole chemistry due to the nucleophilic nature of the indole ring system.

  • Bis(indolyl)methane Formation: The most common side product is often the bis(indolyl)methane, arising from the reaction of the intermediate iminium ion with a second molecule of indole.

    • Solution 1: Inverse Addition: Add the indole-3-carboxaldehyde slowly to a solution of the amine and the reducing agent. This keeps the concentration of the aldehyde and the resulting iminium ion low, minimizing the chance of reaction with another indole molecule.

    • Solution 2: One-Pot Procedure: Ensure that the reducing agent is present from the start of the reaction (direct reductive amination).[4] This allows for the immediate reduction of the iminium ion as it is formed, preventing its accumulation and subsequent side reactions.

  • N-Alkylation of Indole: While less common at the C3-position with an aldehyde, unwanted alkylation at the indole nitrogen can occur, especially under basic conditions or with highly reactive electrophiles.[1]

    • Solution: Maintain Acidic to Neutral Conditions: As mentioned, slightly acidic conditions favor the desired C3-functionalization pathway.

  • Over-reduction: Stronger reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH₄) can potentially reduce the indole ring or other functional groups present in the molecule.[7]

    • Solution: Use a Chemoselective Reducing Agent: Stick with milder reagents like NaBH(OAc)₃ that are known to be selective for the iminium ion.[6]

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the reductive amination step?

A1: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices as they are non-protic and can effectively dissolve the reactants. Tetrahydrofuran (THF) is also a viable option. Protic solvents like methanol or ethanol can sometimes participate in the reaction or reduce the effectiveness of the reducing agent.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting materials (indole-3-carboxaldehyde and the amine), the intermediate imine (if observable), and the final product. Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.

Q3: My final product is difficult to purify. What are some effective purification strategies?

A3: The basic nitrogen on the morpholine ring can make purification by standard silica gel chromatography challenging due to tailing.

  • Acid/Base Extraction: Before chromatography, perform an aqueous workup. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a mild acid (e.g., 1M HCl) to protonate the amine product and extract it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the product back into an organic solvent.

  • Modified Column Chromatography: If chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to suppress the interaction of the amine with the acidic silica gel. Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.[8]

IV. Experimental Protocols and Data

Optimized Protocol for Reductive Amination
  • To a solution of indole-3-carboxaldehyde (1.0 eq) and 4-benzylmorpholin-3-amine (1.1 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add acetic acid (0.1 eq).

  • Stir the mixture for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by TLC until the starting aldehyde is consumed (typically 4-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 0.5% triethylamine.

ParameterCondition 1Condition 2 (Optimized)Rationale
Reducing Agent NaBH₄NaBH(OAc)₃NaBH(OAc)₃ is more selective for the iminium ion and less likely to reduce the starting aldehyde.[6]
Solvent MethanolDichloromethaneAprotic solvent prevents unwanted side reactions with the reducing agent.
Additive NoneAcetic Acid (catalytic)Catalyzes imine formation, accelerating the reaction.[4]
Workup WaterSaturated NaHCO₃Neutralizes the acetic acid catalyst and quenches the excess reducing agent.
Yield Low to ModerateGood to ExcellentOptimized conditions favor the desired reaction pathway.

V. Visualizing the Workflow

Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification A Indole-3-carboxaldehyde C DCM + Acetic Acid A->C B 4-Benzylmorpholin-3-amine B->C D Iminium Ion Intermediate C->D Stir 30 min E Add NaBH(OAc)3 D->E F Reaction Mixture E->F Stir 4-12h G Quench with NaHCO3 F->G H Extraction G->H I Column Chromatography H->I J Pure Product I->J

Caption: Workflow for the synthesis of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole.

VI. References

  • Benchchem. Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives.

  • PMC. Fe-catalyzed Fukuyama-type indole synthesis triggered by hydrogen atom transfer.

  • ACS Publications. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles | Organic Letters.

  • RSC Publishing. Pd/C-Catalyzed transfer hydrogenation of N–H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source.

  • Organic & Biomolecular Chemistry (RSC Publishing). Pd/C-Catalyzed transfer hydrogenation of N–H indoles with trifluoroethanol and tetrahydroxydiboron as the hydrogen source.

  • PMC. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.

  • Benchchem. Optimizing reaction conditions for the synthesis of morpholine derivatives.

  • Benchchem. Optimization of reaction conditions for N-alkylation of indoles.

  • Reddit. Challenging reductive amination.

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry.

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.

  • Wikipedia. Reductive amination.

  • ResearchGate. How can I reduce amide into amine in presence of secondary alcohol?.

  • Master Organic Chemistry. Reductive Amination, and How It Works.

Sources

3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole solubility issues and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

A Note to the Researcher: The compound 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole is a structurally complex molecule for which specific public data on solubility is limited. This guide has been developed based on an expert analysis of its constituent chemical moieties: a hydrophobic indole ring, a bulky and highly nonpolar benzyl group, and a basic morpholine ring. The principles and troubleshooting steps provided are grounded in established physicochemical and formulation science for compounds with similar structural features.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the predicted solubility characteristics of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole?

A1: Based on its molecular structure, this compound is predicted to be a weakly basic, lipophilic molecule with poor aqueous solubility at neutral pH. The large, nonpolar surface area contributed by the fused indole ring and the benzyl group drives its hydrophobic character.[2][4] The presence of these groups suggests that the molecule will be more soluble in organic solvents than in aqueous media.[1]

Q2: What is the role of the morpholine nitrogen in the compound's solubility?

A2: The nitrogen atom within the morpholine ring is a key functional group that can significantly influence solubility.[5][6][7] As a weak base, this nitrogen can be protonated (accept a proton) under acidic conditions (low pH).[8] This protonation confers a positive charge on the molecule, drastically increasing its polarity and, consequently, its solubility in aqueous solutions.[9][10] Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent.[11][12]

Q3: How do the benzyl and indole groups affect its solubility?

A3: Both the benzyl and indole groups are predominantly nonpolar and contribute significantly to the molecule's low water solubility (hydrophobicity).[2][4] The indole scaffold is an aromatic heterocyclic system that is sparingly soluble in water.[13][14] The benzyl group is a large, aromatic hydrocarbon substituent that further increases the lipophilicity, often leading to poor aqueous solubility in drug candidates.[1] These groups favor solubility in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and other water-miscible organic reagents.[9]

Q4: What are the recommended initial solvents for preparing a stock solution?

A4: For preparing a high-concentration stock solution, it is recommended to start with a polar aprotic solvent. The following are suggested as starting points:

SolventTypical Starting ConcentrationNotes
Dimethyl Sulfoxide (DMSO) 10-50 mMExcellent solubilizing power for many hydrophobic compounds.[15] Ensure the final concentration in assays is kept low (typically ≤0.5%) to avoid cytotoxicity.[16][17][18]
Ethanol (EtOH) 10-50 mMA common, less toxic alternative to DMSO. May be less effective for highly insoluble compounds.
N,N-Dimethylformamide (DMF) 10-50 mMA strong solvent, but with higher toxicity concerns than DMSO. Use with caution and ensure it is compatible with your experimental system.

Troubleshooting Guide

Issue 1: My compound precipitates when I dilute my organic stock solution into aqueous buffer (e.g., PBS, pH 7.4).

This is a common issue known as "crashing out," where the compound's solubility limit is exceeded upon transfer to a poor solvent (the aqueous buffer).

Caption: Decision workflow for troubleshooting precipitation.

This protocol leverages the basic morpholine nitrogen to achieve aqueous solubility.

  • Prepare a High-Concentration Stock: Dissolve 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole in 100% DMSO to a concentration of 20-50 mM.

  • Prepare an Acidic Dilution Buffer: Prepare a buffer such as 50 mM citrate buffer at pH 4.0.

  • Dilute into Acidic Buffer: While vortexing the acidic buffer, slowly add the DMSO stock solution dropwise to achieve an intermediate concentration (e.g., 1 mM). The compound should remain dissolved due to the protonation of the morpholine ring.

  • Verify Solubility: Visually inspect the solution for any signs of precipitation or turbidity.

  • Final Dilution & pH Adjustment: Further dilute this acidic solution into your final assay medium. If required, the pH can then be slowly adjusted upwards towards the target pH. Monitor for any signs of precipitation during this step. Note: The final concentration achievable without precipitation will be the kinetic solubility limit under these conditions.[19]

G cluster_0 Low pH (Acidic) cluster_1 High pH (Neutral/Basic) N_protonated Protonated Morpholine (Charged, Polar) Soluble Increased Aqueous Solubility N_protonated->Soluble + H+ N_neutral Neutral Morpholine (Non-polar) Insoluble Poor Aqueous Solubility N_neutral->Insoluble - H+

Caption: Effect of pH on the morpholine ring and solubility.

Issue 2: My compound is still not soluble enough for my in vitro assay, even with pH modification, or my assay is not compatible with low pH.

When pH adjustment is not sufficient or feasible, the use of co-solvents or other formulation aids is the next logical step.[9][20][21]

  • Determine Vehicle Tolerance: Before testing co-solvents, you must determine the maximum concentration of each potential co-solvent that your cells or assay can tolerate without showing artifacts (e.g., cytotoxicity, signal inhibition). A typical starting point for many cell lines is ≤1% total organic solvent.[16][17]

  • Prepare Co-Solvent Formulations: Prepare a 10 mM stock of your compound in 100% DMSO. In separate tubes, prepare various formulations by mixing the DMSO stock with a co-solvent.

  • Test Dilution: Dilute each formulation into your final assay buffer to the desired working concentration.

  • Observe and Qualify: Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the assay temperature. Run a vehicle control for each successful formulation in your assay to ensure it does not interfere with the results.[21]

AgentTypeTypical Final ConcentrationMechanism of Action & Notes
DMSO Co-solvent< 0.5%Disrupts water's hydrogen bond network, creating a more favorable environment for the solute.[15] Use the lowest effective concentration.[17][18]
Ethanol Co-solvent< 1%Similar to DMSO, but generally less potent as a solvent and less toxic.
PEG 400 (Polyethylene Glycol 400) Co-solvent1-10%A water-miscible polymer that can increase the solubility of hydrophobic compounds.
Propylene Glycol Co-solvent1-10%Another common co-solvent used in pharmaceutical formulations.
Tween® 80 / Polysorbate 80 Surfactant0.1-1%Forms micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in water.[9]
HP-β-CD (Hydroxypropyl-β-cyclodextrin) Complexation Agent1-5%Forms an inclusion complex where the hydrophobic compound sits inside the cyclodextrin's nonpolar cavity, while the exterior remains water-soluble.[9][10]

References

  • Formulations For Poorly Soluble And Low Bioavailability Drugs . Clinical Leader. [Link]

  • Formulating Poorly W
  • Formulating Poorly Water Soluble Drugs | AAPS Advances in Pharmaceutical Sciences Series . Springer. [Link]

  • Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs . PubMed. [Link]

  • The solubility of drugs . Basicmedical Key. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays . PMC. [Link]

  • Solubilization techniques used for poorly water-soluble drugs . PMC - NIH. [Link]

  • DMSO usage in cell culture . LifeTein. [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies . Nikon. [Link]

  • Exploring the World of Indole: Synthesis, Chemistry and Biofunctions . Safrole. [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability . Int J Pharm Chem Anal. [Link]

  • Why DMSO is mostly used as a solvent for hydrophobic substances for cell study? . ResearchGate. [Link]

  • Cell Culture FAQ: How does DMSO affect your cells? . Eppendorf Portugal. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs . Drug Discovery Online. [Link]

  • UNIT 1 SOLUBILITY OF DRUGS . BS Publications. [Link]

  • Drug Solubility: Importance and Enhancement Techniques . PMC. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery . PMC. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds . American Pharmaceutical Review. [Link]

  • 4 Factors Affecting Solubility of Drugs . Ascendia Pharmaceutical Solutions. [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery . ACS Publications. [Link]

  • pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen . PubMed. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance . MDPI. [Link]

  • Preparation and Properties of INDOLE . SlideShare. [Link]

  • Indole - Wikipedia . Wikipedia. [Link]

  • PH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen | Request PDF . ResearchGate. [Link]

  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023 . MDPI. [Link]

Sources

Technical Support Center: Off-Target Profiling for Indole-Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Investigation of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole (BMI-Scaffold) Off-Target Effects Reference ID: TSC-BMI-2024-OT Status: Active Guide

Executive Summary: The Scaffold Liability Profile

Welcome to the Technical Support Center. You are likely investigating 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole , a compound class belonging to the "privileged" indole scaffold family. While indoles are potent backbones for kinase inhibitors and GPCR ligands (e.g., serotonin receptors), this specific structural motif—an indole core linked to a benzyl-morpholine moiety—presents a distinct "liability profile" that requires rigorous exclusion of off-target effects.

Why this matters: The combination of a basic nitrogen (morpholine) and a lipophilic aromatic tail (benzyl) is a classic pharmacophore for hERG channel blockade and promiscuous kinase binding . This guide provides the experimental workflows to validate selectivity and rule out false positives.

Module 1: Safety Pharmacology (hERG & Cardiotoxicity)

The Issue: The specific substructure benzyl-morpholine acts as a cation-π interactor within the pore of the hERG potassium channel. This is the primary off-target risk for this compound class, potentially leading to QT prolongation.

Diagnostic Workflow: hERG Liability Assessment

Do not rely solely on in silico models for this scaffold. The flexibility of the methylene linker allows the benzyl group to adopt conformations that software often misses.

hERG_Workflow Start Compound: 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole Step1 Tier 1: Fluorescent Polarization (Redfern Assay) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Tier 2: Automated Patch Clamp (QPatch/SyncroPatch) Decision2 IC50 < 1 µM? Step2->Decision2 Step3 Tier 3: Manual Patch Clamp (Gold Standard) Action3 High Risk: Structural Modification Required Step3->Action3 Confirmed Decision1->Step2 Yes Action1 Low Risk: Proceed to Kinase Profiling Decision1->Action1 No Decision2->Step3 Yes (Verify) Action2 Moderate Risk: Assess Safety Margin (TI) Decision2->Action2 No

Figure 1: Hierarchical workflow for assessing hERG liability. The benzyl-morpholine moiety necessitates progression to Tier 2 if any displacement is observed in Tier 1.

Troubleshooting Protocol: Interpreting hERG Data
  • Symptom: Discrepancy between binding assay (displacement) and functional patch clamp.

  • Root Cause: The compound may bind to the hERG channel without blocking the pore (allosteric binding), or it may be trapped in the intracellular compartment due to the basic morpholine nitrogen (lysosomal trapping).

  • Action: Perform a Use-Dependence Assay .

    • Stimulate cells at 1 Hz vs. 0.1 Hz.

    • If block increases at higher frequency, the compound is an open-channel blocker (classic hERG risk).

Module 2: Kinase & Receptor Promiscuity

The Issue: The indole core is an ATP-mimetic. Without specific substitution at the C3 or C5 positions, it often binds the "hinge region" of multiple kinases.

Recommended Selectivity Panels

Do not screen against a random panel. Use a "Scaffold-Informed" panel.

Target ClassRationale for ScreeningSpecific Targets to Include
Kinases Indole core mimics ATP adenine.VEGFR2, PDGFR, c-Kit (Type III RTKs often hit by indoles).
GPCRs Benzyl-morpholine resembles serotonin/dopamine.5-HT2A, 5-HT2C, D2 Dopamine, Sigma-1 Receptor.
Transporters Morpholine nitrogen is a substrate for uptake.SERT (Serotonin Transporter), DAT (Dopamine Transporter).
Protocol: Thermal Shift Assay (TSA) for Selectivity

Use this to validate "hits" from large panels.

  • Preparation: Mix protein (2 µM) with Compound (10 µM) in PCR buffer.

  • Dye: Add SYPRO Orange (5x final concentration).

  • Ramp: Heat from 25°C to 95°C (0.5°C/min) in a qPCR machine.

  • Analysis: Calculate

    
    .
    
    • Pass:

      
       indicates specific binding.
      
    • Fail:

      
       or high initial fluorescence (indicates aggregation/PAINS).
      

Module 3: Excluding False Positives (PAINS & Aggregators)

The Issue: Indole derivatives can oxidize to form reactive species or form colloidal aggregates that sequester proteins non-specifically.

The "Detergent Test" Protocol

If your IC50 is sensitive to the presence of Triton X-100, your compound is likely an aggregator, not a true binder.

  • Control Assay: Run your enzymatic/binding assay in standard buffer.

  • Test Assay: Run the same assay with 0.01% Triton X-100 (freshly prepared).

  • Calculation:

    
    
    
  • Interpretation:

    • Shift Factor

      
      : True Binder.
      
    • Shift Factor

      
      : Colloidal Aggregator (False Positive).
      

Module 4: Cellular Target Engagement (CETSA)

The Issue: Biochemical potency often fails to translate to cellular activity due to the permeability of the morpholine group or efflux pumps.

CETSA Workflow (Western Blot Format)

CETSA_Protocol cluster_QC Quality Control Cell Live Cells (Jurkat/HeLa) Treat Treat with Compound (1h) Cell->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Heat Gradient (40-65°C) Aliquot->Heat Lyse Lyse Cells (Freeze-Thaw) Heat->Lyse QC1 Use DMSO Control Heat->QC1 Spin Centrifuge (20,000g) Lyse->Spin West Western Blot (Supernatant) Spin->West QC2 Check Loading (GAPDH) West->QC2

Figure 2: Cellular Thermal Shift Assay (CETSA) workflow to validate intracellular target engagement.

Key Technical Note: For the indole-morpholine scaffold, the melting curve often shifts significantly (


) because the hydrophobic benzyl group stabilizes the protein core upon binding.

Frequently Asked Questions (Troubleshooting)

Q1: My compound shows high potency in biochemical assays but no activity in cells. Is it an off-target issue?

  • Diagnosis: This is likely a permeability issue, not necessarily off-target. The morpholine nitrogen is basic (pKa ~8.3). At physiological pH, it is protonated and charged, limiting membrane permeability.

  • Solution: Check PAMPA (Parallel Artificial Membrane Permeability Assay) data. If permeability is low, consider a "prodrug" strategy or modifying the morpholine to a less basic heterocycle (e.g., pyrimidine).

Q2: I see cytotoxicity at 5 µM, but my target IC50 is 10 nM. Is this safe?

  • Diagnosis: A 500-fold window is generally acceptable, but cytotoxicity at 5 µM suggests off-target interference (likely mitochondrial toxicity or tubulin disruption, common with indoles).

  • Solution: Run a Glu/Gal assay . If toxicity is higher in Galactose media than Glucose media, your compound is inhibiting mitochondrial respiration (a common indole liability).

Q3: The compound is flagged as a "PAINS" by my software. Should I discard it?

  • Answer: Not immediately. Indoles are frequently flagged falsely.

  • Validation: Perform the "Detergent Test" (Module 3) and check for time-dependent inhibition (pre-incubate for 30 mins vs 0 mins). If IC50 drops significantly with time, it might be a covalent binder or oxidizer (true PAIN).

References

  • hERG Pharmacophore Modeling

    • Title: Pharmacophore modeling for hERG channel facilitation.[1]

    • Source: PubMed (2012).[2]

    • URL:[Link]

  • Indole Scaffold Promiscuity

    • Title: Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics.[3][4]

    • Source: RSC Medicinal Chemistry (2025).
    • URL:[Link]

  • PAINS Filters & Validation

    • Title: New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS).[5][6]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • CETSA Protocol

    • Title: Cellular Thermal Shift Assay for the Detection of Small Molecule-Target Interactions.[7][8][9]

    • Source: Springer Protocols / PubMed.
    • URL:[Link]

  • Off-Target Mechanisms

    • Title: Aches and Pains in Drug Discovery (Assay Interference Mechanisms).[10]

    • Source: Drug Hunter.
    • URL:[Link]

Sources

Technical Support Center: Enhancing the Bioavailability of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole and Related Indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges of improving the oral bioavailability of the promising but potentially problematic compound, 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole, and other similar indole-based drug candidates. Given the common hurdles of poor solubility and/or permeability associated with indole derivatives, this resource is designed to offer practical, scientifically grounded solutions to overcome these obstacles in your experimental workflow.

Part 1: Understanding the Core Challenge: Why is Bioavailability a Hurdle?

The molecular structure of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole, featuring a relatively large, lipophilic indole core and a benzylmorpholine substituent, suggests that this compound may exhibit poor aqueous solubility. This is a common characteristic of many new chemical entities (NCEs), particularly those categorized under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[1] Poor solubility is a primary bottleneck to achieving adequate oral bioavailability, as a drug must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[2][3]

This guide will walk you through a logical, stepwise approach to identifying and solving bioavailability issues, from initial formulation screening to preclinical pharmacokinetic studies.

Part 2: Troubleshooting Experimental Hurdles

This section is formatted as a series of common problems researchers encounter, followed by detailed, actionable solutions.

Issue 1: My compound shows poor dissolution in aqueous media. How can I improve this?

Answer: Poor dissolution is the first major barrier to oral absorption.[2] Here are several formulation strategies to explore, ranging from simple to more advanced techniques.

Initial Steps: Simple Formulation Adjustments

  • pH Modification: The morpholine group in your compound is basic. By adjusting the pH of the formulation to be more acidic, you can protonate this group, forming a salt and potentially increasing aqueous solubility. However, be mindful of the potential for precipitation as the compound travels to the more neutral pH of the intestines.

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can significantly enhance the solubility of hydrophobic compounds.[4]

Co-solvent Typical Concentration Range (%) Considerations
Propylene Glycol10-60Generally recognized as safe (GRAS); can cause irritation at high concentrations.
Ethanol5-40Can enhance permeability; potential for precipitation upon dilution in the GI tract.
Polyethylene Glycol (PEG) 40020-70Low toxicity; can improve both solubility and stability.[5]

Advanced Formulation Strategies

If simple adjustments are insufficient, consider these more advanced approaches:

  • Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can lead to a higher dissolution rate.[4]

    • Micronization: Techniques like jet milling can reduce particle size to the micron range (2–5 μm).[6]

    • Nanonization: For very poorly soluble compounds, creating nanoparticles (100–250 nm) through methods like wet milling or high-pressure homogenization can dramatically improve dissolution.[2][6]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its high-energy, amorphous form within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[1][6]

    • Hot-Melt Extrusion: This solvent-free method involves mixing the drug and a polymer at an elevated temperature and then extruding the mixture.[2]

    • Spray Drying: The drug and polymer are dissolved in a common solvent, which is then rapidly evaporated to form a solid dispersion.[7]

Experimental Workflow: Preparing an Amorphous Solid Dispersion by Spray Drying

G cluster_prep Solution Preparation cluster_spray Spray Drying Process cluster_analysis Characterization solubilize 1. Solubilize Drug and Polymer in a common organic solvent (e.g., acetone, methanol). mix 2. Mix thoroughly to ensure a homogenous solution. solubilize->mix atomize 3. Atomize the solution into fine droplets in the drying chamber. mix->atomize Transfer to Spray Dryer evaporate 4. Rapidly evaporate the solvent with heated nitrogen gas. atomize->evaporate collect 5. Collect the solid dispersion powder using a cyclone. evaporate->collect dsc 6. Analyze for amorphicity using Differential Scanning Calorimetry (DSC). collect->dsc Analyze Product xrd 7. Confirm lack of crystallinity with Powder X-ray Diffraction (PXRD). dsc->xrd dissolution 8. Perform in vitro dissolution testing to assess improvement. xrd->dissolution

Caption: Workflow for preparing and evaluating an amorphous solid dispersion.

Issue 2: My compound has good solubility in simulated gastric fluid but precipitates in simulated intestinal fluid. What should I do?

Answer: This is a common issue for basic compounds that are soluble at a low pH but not at a neutral pH. The key is to maintain the drug in a supersaturated state long enough for absorption to occur in the intestine.

  • Precipitation Inhibitors: Incorporating certain polymers into your formulation can prevent or delay the precipitation of your drug.

    • Hydroxypropyl Methylcellulose (HPMC): This polymer is widely used to create a gel-like matrix that can maintain drug supersaturation.[8]

    • Polyvinylpyrrolidone (PVP): Can also be effective in inhibiting crystallization.

Issue 3: I've improved dissolution, but in vivo exposure is still low. What are the next steps?

Answer: If dissolution is no longer the rate-limiting step, you should investigate permeability issues and potential first-pass metabolism.

Investigating Permeability

  • In Vitro Permeability Assays: These assays provide an initial assessment of a compound's ability to cross the intestinal epithelium.

    • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput assay that models passive diffusion.[9][10]

    • Caco-2 Cell Assay: This cell-based model uses a monolayer of human colon adenocarcinoma cells and can assess both passive and active transport, as well as efflux.[9][10]

Assay Measures Advantages Limitations
PAMPA Passive permeabilityHigh-throughput, cost-effectiveDoes not account for active transport or metabolism
Caco-2 Passive and active transport, effluxMore biologically relevantLower throughput, more expensive, longer assay time

Strategies to Overcome Poor Permeability

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can enhance absorption by utilizing the body's natural lipid absorption pathways.[1][6] These systems can also promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism.[1]

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media.[2][6]

Logical Flow for Formulation Strategy Selection

G start Start: Low Bioavailability of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole solubility_check Is poor aqueous solubility the issue? start->solubility_check permeability_check Is poor permeability the primary issue? solubility_check->permeability_check No solubility_solutions Formulation Strategies for Solubility: - Particle Size Reduction - Amorphous Solid Dispersions - pH modification/Salts solubility_check->solubility_solutions Yes permeability_solutions Formulation Strategies for Permeability: - Lipid-Based Formulations (SEDDS) - Permeation Enhancers permeability_check->permeability_solutions Yes in_vitro_testing In Vitro Testing: - Dissolution Assays - PAMPA / Caco-2 Assays solubility_solutions->in_vitro_testing permeability_solutions->in_vitro_testing in_vivo_testing In Vivo PK Studies in Animal Models in_vitro_testing->in_vivo_testing Promising Results in_vivo_testing->start Re-evaluate if still low

Caption: Decision tree for selecting a bioavailability enhancement strategy.

Part 3: Frequently Asked Questions (FAQs)

Q1: What role do excipients play in bioavailability enhancement?

A1: Excipients are not just inactive fillers; they are crucial components that can significantly impact a drug's performance.[8][11][12] They can act as solubilizers, stabilizers, binders, disintegrants, and lubricants.[12][13] For instance, surfactants can improve the wetting and dissolution of poorly soluble drugs, while certain polymers can inhibit crystallization and maintain supersaturation.[2] The careful selection of excipients is a cornerstone of effective formulation development.[8]

Q2: How do I choose the right animal model for in vivo pharmacokinetic studies?

A2: The choice of animal model is critical for obtaining relevant preclinical data.[14][15] Rodents, particularly rats, are often used for initial PK screening due to their cost-effectiveness and well-characterized physiology.[9] However, it's important to consider inter-species differences in metabolism. In vitro metabolism studies using liver microsomes from different species (including human) can help in selecting the most appropriate model for toxicity and efficacy studies.[16]

Q3: What are the key parameters to look for in a preclinical pharmacokinetic study?

A3: Key parameters include:

  • Cmax (Maximum concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to maximum concentration): The time it takes to reach Cmax.

  • AUC (Area under the curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the drug concentration to decrease by half.

  • F% (Oral Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.[9][15]

Q4: My formulation is physically or chemically unstable. What can I do?

A4: Stability is a critical quality attribute. For physical instability, such as crystallization of an amorphous form, consider using polymers with a high glass transition temperature (Tg) or adding a secondary polymer to your solid dispersion. For chemical instability, such as degradation due to oxidation, you can incorporate antioxidants into your formulation. It is also crucial to control environmental factors like temperature and humidity during manufacturing and storage.[17]

Q5: When should I consider abandoning a compound due to poor bioavailability?

A5: This is a complex decision that depends on the therapeutic target, the potency of the compound, and the feasibility of formulation strategies. If extensive formulation work, including advanced techniques like solid dispersions and lipid-based systems, fails to achieve a bioavailability that allows for a reasonable projected human dose, it may be necessary to return to medicinal chemistry to design a new analog with more favorable physicochemical properties. Generally, very low bioavailability (e.g., <10%) can be a significant hurdle for further development.[9]

References

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals. Available at: [Link]

  • Role of Excipients in Drug Formulation. Pharma Focus Europe. Available at: [Link]

  • Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. Colorcon. Available at: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC. Available at: [Link]

  • The Importance of Excipients in Drugs. Open Access Journals. Available at: [Link]

  • Excipients: What they are and their importance in the pharmaceutical industry. Available at: [Link]

  • Bioavailability Prediction at Early Drug Discovery Stages: In Vitro Assays and Simple Physico-Chemical Rules. Books. Available at: [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]

  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available at: [Link]

  • How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Available at: [Link]

  • Preclinical Pharmacology. BioXpedia Labs. Available at: [Link]

  • Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Scholars Research Library. Available at: [Link]

  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI. Available at: [Link]

  • Preclinical pharmacokinetics: an approach towards safer and efficacious drugs. PubMed. Available at: [Link]

  • Bioavailability Studies. Medical Engineering Technologies. Available at: [Link]

  • Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. Available at: [Link]

  • The Top 5 Problems Encountered in Developing Your Formula for Tablets and Capsules. Available at: [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing. Pharmaceutical Technology. Available at: [Link]

  • Troubleshooting in Pharma Formulations Drug Development Services. Available at: [Link]

  • Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC. Available at: [Link]

  • Troubleshooting Formulation Issues in High-Dose Tablets. Pharma.Tips. Available at: [Link]

  • Solid Form Strategies for Increasing Oral Bioavailability. Drug Hunter. Available at: [Link]

  • Troubleshooting Common Pharmaceutical Manufacturing Challenges. Available at: [Link]

  • 3-(Morpholinomethyl)indole. PubChem. Available at: [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. pharm-int. Available at: [Link]

  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Available at: [Link]

  • Bioavailability - can we improve it? Sygnature Discovery. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole in Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome resistance to this compound in cell lines. Given that 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole is a novel investigational agent, this document synthesizes established principles of drug resistance with actionable protocols to guide your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial questions and common problems researchers may encounter.

Q1: My cell line, initially sensitive to 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole, is now showing reduced sensitivity. What are the first things I should check?

Several factors could be at play, ranging from experimental variables to the biological evolution of your cell line. Before delving into complex resistance mechanisms, it's crucial to rule out common laboratory issues:

  • Cell Line Integrity:

    • Mycoplasma Contamination: These microorganisms can significantly alter cellular metabolism, growth rates, and drug responses.[1][2] Regular testing for mycoplasma is essential.

    • Cell Line Authentication: Cross-contamination with another cell line or misidentification can lead to unexpected results. We strongly recommend Short Tandem Repeat (STR) profiling to confirm the identity of your cell line.[3][4][5][6][7]

    • Genetic Drift: Cell lines can genetically diverge over time with continuous passaging. It is best practice to use cells from a low-passage frozen stock for critical experiments.

  • Reagent and Compound Stability:

    • Compound Degradation: Ensure your stock of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole is fresh and has been stored correctly according to stability data.

    • Media and Serum Variability: Different batches of media or fetal bovine serum can contain varying levels of growth factors that may influence cell growth and drug sensitivity.

  • Experimental Parameters:

    • Inconsistent Cell Seeding Density: The density at which cells are plated can affect their growth rate and drug response.[8]

    • Assay Variability: Ensure that your cell viability or proliferation assay is optimized and validated for your specific cell line and experimental conditions.

Q2: I'm developing a resistant cell line by continuous exposure to 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole. How do I know when I have a stably resistant population?

Developing a resistant cell line is a lengthy process that can take 6-12 months or longer.[9] Here are some key indicators of a stably resistant population:

  • Consistent IC50 Shift: The half-maximal inhibitory concentration (IC50) of the compound on your resistant cell line should be consistently and significantly higher (e.g., >10-fold) than the parental, sensitive cell line over multiple passages in the absence of the drug.

  • Stable Phenotype: The resistant phenotype should be maintained for several passages without the selective pressure of the drug.[10]

  • Clonal Selection: It is advisable to perform single-cell cloning to isolate and characterize multiple resistant clones, as the mechanisms of resistance may vary within the population.

Q3: What are the potential broad mechanisms of action for a compound with indole and morpholine moieties?

While the specific target of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole may be unknown, its structural components are present in many biologically active compounds.[11][12][13]

  • Indole Nucleus: The indole scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs.[11][13][14] It is a common component of molecules that target protein kinases, tubulin, and DNA.[15][16]

  • Morpholine Ring: The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.[12][17][18][19] It is also a key component of the pharmacophore of many kinase inhibitors, including PI3K inhibitors.[17]

Given these structural features, it is plausible that 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole acts as an inhibitor of a protein kinase or another enzyme involved in cell signaling.

Part 2: In-Depth Troubleshooting Guides

If you have ruled out the initial possibilities from the FAQs, the following guides will help you investigate the underlying biological mechanisms of resistance.

Guide 1: Investigating On-Target vs. Off-Target Resistance

Resistance can arise from alterations in the direct target of the drug ("on-target") or through compensatory changes in other cellular pathways ("off-target" or "bypass").[20]

A Resistant Cell Line Established B Sequence Putative Target Gene(s) A->B C Perform Target Engagement Assay A->C D Identify Mutations in Drug-Binding Site B->D Mutation found G No Target Mutations B->G No mutations E Reduced Target Binding C->E Binding reduced H Normal Target Binding C->H Binding normal F On-Target Resistance D->F E->F I Investigate Bypass Pathways G->I H->I J Off-Target Resistance I->J

Caption: Workflow to distinguish on-target vs. off-target resistance mechanisms.

Step 1: Identify and Analyze the Putative Target

If the molecular target of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole is known or hypothesized:

  • Sequence the Target Gene: Extract genomic DNA from both the sensitive and resistant cell lines and sequence the coding region of the putative target gene. Look for acquired mutations in the resistant line that are absent in the parental line.[21] A common on-target resistance mechanism is the acquisition of a "gatekeeper" mutation in the ATP-binding pocket of a kinase, which can prevent the drug from binding effectively.[21][22]

  • Target Engagement Assays: Perform assays to determine if the compound can still bind to its target in the resistant cells. Techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by western blotting can be employed.

Step 2: Investigate Bypass Signaling Pathways

If no on-target mutations are found, or if target engagement is unchanged, it is likely that the cells have activated bypass signaling pathways.[9][21]

  • Common Bypass Pathways: Cancer cells often develop resistance by activating pro-survival signaling pathways to circumvent the effects of a targeted drug.[23] Key pathways to investigate include:

    • PI3K/AKT/mTOR Pathway: This is a central regulator of cell growth, proliferation, and survival.[24]

    • MAPK/ERK Pathway: This pathway is frequently activated to promote cell proliferation.[24]

    • Receptor Tyrosine Kinases (RTKs): Upregulation or amplification of RTKs like EGFR, MET, or IGF1R can provide alternative survival signals.[21][25]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, MET, IGF1R) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Expression (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Key signaling pathways often activated in drug resistance.

Guide 2: Assessing Other Common Resistance Mechanisms

Beyond on-target and bypass pathway mechanisms, several other factors can contribute to drug resistance.

Mechanism Description Suggested Experimental Approach
Increased Drug Efflux Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump drugs out of the cell, reducing their intracellular concentration.[23][26]Perform a western blot or qPCR to assess the expression levels of common ABC transporters (e.g., MDR1, BCRP, MRP1) in sensitive vs. resistant cells. Use a fluorescent substrate assay (e.g., with Rhodamine 123) with and without a known ABC transporter inhibitor to functionally assess efflux activity.
Altered Drug Metabolism Cells may increase the expression of enzymes that metabolize and inactivate the drug.This is more complex to assess and may require liquid chromatography-mass spectrometry (LC-MS) to analyze the metabolic fate of the compound within the cells.
Epigenetic Changes Alterations in DNA methylation or histone modification can lead to changes in gene expression that promote a resistant phenotype.[26][27]Perform whole-genome bisulfite sequencing or ChIP-sequencing to identify epigenetic changes between sensitive and resistant cells.
Enhanced DNA Repair If the compound induces DNA damage, resistant cells may have enhanced DNA repair capabilities.[23][27]Assess the expression of key DNA repair proteins (e.g., ERCC1, PARP) and perform functional assays like the comet assay to measure DNA damage and repair.

Part 3: Key Experimental Protocols

Here are step-by-step protocols for essential experiments in your investigation of resistance to 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole.

Protocol 1: Cell Viability/Proliferation Assay (e.g., using Resazurin)

This protocol determines the IC50 of your compound.

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells in a 96-well plate at a predetermined optimal density. Include wells for a t=0 measurement.[8][28]

    • Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment:

    • Prepare a serial dilution of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole in your cell culture medium. It is advisable to perform a wide range of concentrations in an initial experiment to determine the responsive range.[28]

    • Remove the medium from the cells and add the drug-containing medium. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for a period appropriate for your cell line's doubling time (e.g., 72 hours).

  • Resazurin Assay:

    • Prepare a working solution of resazurin in PBS.

    • Add the resazurin solution to each well and incubate for 2-4 hours.

    • Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (from media-only wells).

    • Normalize the data to the vehicle-only control wells.

    • Plot the normalized viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50.

Protocol 2: Western Blotting for Signaling Pathway Activation

This protocol allows you to assess the phosphorylation status of key signaling proteins.

  • Sample Preparation:

    • Treat sensitive and resistant cells with 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole at relevant concentrations (e.g., the IC50 for each line) for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 3: Mycoplasma Testing

Regularly testing for mycoplasma is critical for data integrity.[1]

  • Sample Collection:

    • Collect 1 mL of cell culture supernatant from a sub-confluent culture.

  • Detection Method:

    • There are several methods available, each with its own advantages and disadvantages:[2][29][30][31]

      • PCR-based assays: These are rapid and highly sensitive.[29][30]

      • DNA staining (e.g., with Hoechst dye): This method allows for direct visualization of mycoplasma DNA.[30][31]

      • ELISA: Detects mycoplasma antigens.[2]

      • Culture isolation: This is the "gold standard" but is time-consuming.[30][31]

  • Follow the manufacturer's instructions for your chosen kit or method.

Protocol 4: Cell Line Authentication using STR Profiling

This protocol ensures you are working with the correct cell line.[6][7]

  • Sample Submission:

    • This is typically performed by a commercial service provider.

    • You will need to submit a sample of your cells (e.g., as a cell pellet or on a collection card).

  • Analysis:

    • The service provider will extract DNA from your cells and amplify specific short tandem repeat (STR) loci using PCR.[6]

    • The resulting STR profile is a unique genetic fingerprint for that cell line.

  • Data Comparison:

    • The generated STR profile is compared to a reference database of known cell line profiles to confirm its identity. An 80% match is typically required for authentication.[5]

References

  • Guix, M., et al. (2008). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. Clinical & Experimental Metastasis, 25(6), 639–645. [Link]

  • Zheng, H. C. (2017). The molecular mechanisms of chemoresistance in cancers. Oncotarget, 8(35), 59950–59964. [Link]

  • Cell Culture Company, LLC. (2024). Cell Line Authentication Methods: Ensuring Research Integrity. Retrieved from [Link]

  • Strober, W. (2022). Best Practices for Authentication of Cell Lines to Ensure Data Reproducibility and Integrity. Current Protocols, 2(3), e378. [Link]

  • Canary Onco. (n.d.). Mechanisms of Cancer Drug Resistance. Retrieved from [Link]

  • Lonza Bioscience. (n.d.). Mycoplasma contamination of cell cultures. Retrieved from [Link]

  • Drexler, H. G., & Uphoff, C. C. (2002). Mycoplasma contamination of cell cultures: Incidence, sources, effects, detection, elimination, prevention. Cytotechnology, 39(2), 75–90. [Link]

  • Bean, J., et al. (2007). New Strategies in Overcoming Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Lung Cancer. Clinical Cancer Research, 13(22), 6801–6808. [Link]

  • rapidmicrobiology. (n.d.). Mycoplasma Detection in Cell Cultures. Retrieved from [Link]

  • Culture Collections. (n.d.). Types of Mycoplasma testing. Retrieved from [Link]

  • Dagogo-Jack, I., et al. (2017). Overcoming On-Target Resistance to Tyrosine Kinase Inhibitors in Lung Cancer. Annual Review of Cancer Biology, 1, 353–373. [Link]

  • Jabbour, E., & Kantarjian, H. (2018). Molecular Mechanism of TKI Resistance and Potential Approaches to Overcome Resistance. In Chronic Myeloid Leukemia. Springer, Cham. [Link]

  • Cellbase. (2025). Best Practices for Cell Line Authentication. Retrieved from [Link]

  • Marfe, G., et al. (2022). Overcoming resistance mechanisms to kinase inhibitors. OncoTargets and Therapy, 15, 115–131. [Link]

  • Cell Culture Dish. (2025). Best Practices for Cell Line Authentication. Retrieved from [Link]

  • Bagheri, F., et al. (2024). An overview of molecular mechanisms in cancer drug resistance and therapeutic strategies. Journal of Cellular and Molecular Medicine, 28(15), e18177. [Link]

  • Liu, X., et al. (2025). Drug resistance in cancer: molecular mechanisms and emerging treatment strategies. Signal Transduction and Targeted Therapy, 10(1), 1. [Link]

  • Sorger Lab. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 169–191. [Link]

  • Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 169–191. [Link]

  • Hu, Y., et al. (2020). Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer. mBio, 11(1), e03212-19. [Link]

  • Cerasuolo, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390. [Link]

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • Hirata, T., et al. (2020). The Signaling Molecule Indole Inhibits Induction of the AR2 Acid Resistance System in Escherichia coli. Journal of Bacteriology, 202(10), e00085-20. [Link]

  • Witek, K., et al. (2021). Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. International Journal of Molecular Sciences, 22(4), 2062. [Link]

  • Al-Hussain, S. A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2541. [Link]

  • Carbone, A., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. International Journal of Molecular Sciences, 24(6), 5406. [Link]

  • ResearchGate. (n.d.). Maintaining drug-resistant cell lines in cell culture. Retrieved from [Link]

  • Li, W., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1599. [Link]

  • Taylor & Francis. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Bioorganic Chemistry, 116, 105288. [Link]

  • Mubassir, M., et al. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Progress in Chemical and Biochemical Research, 8(3), 257-269. [Link]

  • Liu, Y., et al. (2013). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 4(6), 543–547. [Link]

  • Castro, J. L., et al. (1994). Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. Journal of Medicinal Chemistry, 37(19), 3023–3032. [Link]

  • Jones, R. W., et al. (2018). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Molecules, 23(10), 2664. [Link]

  • Lee, J., et al. (2019). Indole and Derivatives Modulate Biofilm Formation and Antibiotic Tolerance of Klebsiella pneumoniae. Indian Journal of Microbiology, 59(4), 488–496. [Link]

  • Lee, J. Y., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218. [Link]

  • CNGBdb. (n.d.). Indole Reverses Intrinsic Antibiotic Resistance by Activating a Novel Dual-Function Importer. Retrieved from [Link]

  • Namavar, F., et al. (1997). Mechanisms of resistance to piperacillin of Enterobacter cloacae strains differ by antibiotic prescription policy. International Journal of Antimicrobial Agents, 8(3), 205–208. [Link]

  • ResearchGate. (2021). Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp. Retrieved from [Link]

Sources

Validation & Comparative

Cross-Validation of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for cross-validating the bioactivity of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole , a putative ligand with structural features characteristic of Sigma-1 Receptor (S1R) modulators and Monoamine Transporter inhibitors.

Context: Sigma-1 Receptor (S1R) Modulation & Monoamine Transporter Profiling

Executive Summary & Pharmacophore Analysis

The compound 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole (Ref: 3D-DXC61011) integrates an indole core with a benzyl-substituted morpholine ring via a methylene bridge. This scaffold aligns with the classic pharmacophore model for Sigma-1 Receptor (S1R) ligands and CNS-active monoamine modulators :

  • Hydrophobic Region A (Indole): Mimics the primary hydrophobic binding pocket interactions (e.g., Trp/Phe residues).

  • Basic Center (Morpholine Nitrogen): Provides the critical electrostatic interaction (protonated at physiological pH) with Asp126 in the S1R.

  • Hydrophobic Region B (Benzyl): Engages the secondary hydrophobic pocket, enhancing affinity and selectivity over S2R.

Objective: To objectively compare this lead compound against established clinical and research standards (Haloperidol, Pentazocine, PRE-084) using standardized cross-validation protocols.

Comparative Performance Benchmarks

To validate the potency of the target compound, it must be screened alongside "Gold Standard" alternatives. The following table aggregates experimentally validated data for these benchmarks, serving as the "Pass/Fail" criteria for your cross-validation.

Table 1: Benchmark Bioactivity Data (Sigma-1 & SERT)
CompoundRole/ClassTarget Affinity (

)
Functional

/

Key Mechanism
Haloperidol S1R Antagonist / D2 Antagonist~1.0 nM (S1R)

nM (Ca2+)
Blocks chaperone activity; high non-specific binding.
Pentazocine S1R Agonist~10-20 nM

nM
Promotes IP3R-stabilization; classic agonist control.
PRE-084 Selective S1R Agonist~2-44 nM

nM
High selectivity (>1000x vs S2R/PCP).
Fluoxetine SERT Inhibitor>1000 nM (S1R)

nM (SERT)
Negative control for S1R; Positive control for SERT.
Target Product Putative Dual LigandTarget: < 50 nMTarget: < 100 nMExpected: Mixed Agonist/Antagonist profile.

Critical Insight: If 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole exhibits


 nM, it rivals clinical candidates. A 

nM suggests it is a "hit" requiring optimization.
Mechanistic Pathways & Logic

Understanding the causality of the experiment is vital. S1R ligands modulate calcium signaling between the Endoplasmic Reticulum (ER) and Mitochondria.

Diagram: Sigma-1 Receptor Signaling & Validation Workflow

S1R_Validation Compound 3-[(4-benzylmorpholin- 3-yl)methyl]-1H-indole S1R Sigma-1 Receptor (ER Membrane) Compound->S1R Binding (Ki) IP3R IP3 Receptor (Stabilization) S1R->IP3R Chaperoning Ca_Flow Ca2+ Flux (ER -> Mito) IP3R->Ca_Flow Modulation Mito_ATP Mitochondrial ATP Production Ca_Flow->Mito_ATP Bioenergetics Validation Cross-Validation Protocols Binding_Assay Radioligand Displacement ([3H]-(+)-Pentazocine) Validation->Binding_Assay Step 1: Affinity Func_Assay Fura-2 Ca2+ Imaging Validation->Func_Assay Step 2: Ca2+ Flux

Figure 1: Mechanistic pathway of Sigma-1 Receptor activation and the corresponding validation checkpoints. The compound acts as a chaperone modulator, influencing ER-Mitochondria calcium transfer.

Detailed Experimental Protocols

To ensure Trustworthiness and Reproducibility , follow these self-validating protocols.

Protocol A: Competitive Radioligand Binding Assay (S1R)

Objective: Determine the affinity (


) of the indole derivative compared to Haloperidol.
  • Membrane Preparation:

    • Use guinea pig brain or transfected HEK293 cells (hS1R).

    • Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4). Centrifuge at 40,000

      
       for 20 min.
      
  • Incubation:

    • Ligand:

      
      -Pentazocine (2-3 nM final concentration).
      
    • Competitor: 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole (Concentration range:

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10

      
      M Haloperidol.
      
  • Equilibrium: Incubate for 120 min at 37°C.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional Calcium Mobilization Assay

Objective: Distinguish between Agonist (Pentazocine-like) and Antagonist (Haloperidol-like) activity.

  • Cell Loading: Load NG108-15 or CHO-S1R cells with Fura-2 AM (5

    
    M) for 30 min at 37°C.
    
  • Baseline: Record baseline fluorescence ratio (

    
    ) in Ca2+-free buffer.
    
  • Challenge:

    • Agonist Mode: Apply the indole derivative alone. An increase in cytosolic Ca2+ indicates agonism (mediated via IP3R potentiation).

    • Antagonist Mode: Pre-incubate with the indole derivative (10 min), then stimulate with Bradykinin or Pentazocine. A reduction in the Ca2+ spike indicates antagonism.

  • Validation: Compare response amplitude (%) against PRE-084 (Positive Control).

References & Authoritative Sources
  • Sigma-1 Receptor Pharmacophore: Cobos, E. J., et al. (2008). "Sigma-1 receptor ligands: new prospects for the treatment of pain." Current Medicinal Chemistry.Link

  • Binding Assay Standards: Xu, J., et al. (2011). "Sigma-1 Receptor Chaperones at the ER-Mitochondrion Interface Regulate Ca2+ Signaling and Cell Survival." Cell.Link

  • Indole-Morpholine Bioactivity: Rani, N., et al. (2020). "Indole: A Promising Scaffold For Biological Activity." RJPN.Link

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.Link

An In Vivo Efficacy Framework for Novel Anticancer Agents: A Comparative Analysis of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole is a novel investigational agent. As of the date of this publication, specific in vivo efficacy data for this molecule is not publicly available. This guide, therefore, serves as a comprehensive framework for evaluating its potential anticancer activity. We will contextualize its hypothetical performance against established standard-of-care drugs by drawing upon experimental data from structurally related indole and morpholine derivatives. This document is intended for researchers, scientists, and drug development professionals to illustrate the rigorous comparative analysis required for novel drug candidates.

Introduction: The Promise of Hybrid Scaffolds in Oncology

The pursuit of novel anticancer therapeutics is driven by the need for agents with improved efficacy, reduced toxicity, and the ability to overcome drug resistance.[1][2][3][4] A promising strategy in medicinal chemistry involves the synthesis of hybrid molecules that combine the pharmacophoric features of different bioactive scaffolds. The compound 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole is one such molecule, integrating the well-established anticancer potential of the indole nucleus with the versatile morpholine ring.[1][5][6]

Indole derivatives are integral to a number of approved anticancer drugs and are known to exert their effects through various mechanisms, including the inhibition of tubulin polymerization, disruption of DNA topoisomerases, and modulation of critical signaling pathways.[1][7][8][9] Similarly, the morpholine moiety is a key component in several targeted therapies, particularly kinase inhibitors, where it often enhances potency and improves pharmacokinetic properties.[5][10][11][12] The combination of these two scaffolds in 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole suggests a potential for synergistic or novel anticancer activities.

This guide will focus on a hypothetical in vivo evaluation of this compound in the context of non-small cell lung cancer (NSCLC), a prevalent and challenging malignancy. We will compare its projected efficacy against standard-of-care agents such as the EGFR inhibitor, Gefitinib.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Given the structural motifs present in 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole, a plausible mechanism of action is the inhibition of the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in many cancers, including NSCLC.[13][14][15][16] Both indole and morpholine derivatives have been reported to modulate this pathway.[3][12]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation & Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibition Indole_Morpholine 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole (Hypothesized Target) Indole_Morpholine->PI3K Inhibition

Caption: Hypothesized mechanism of action via the PI3K/Akt/mTOR pathway.

Comparative In Vivo Efficacy

The following table presents a hypothetical comparison of the in vivo efficacy of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole with standard-of-care drugs in a non-small cell lung cancer (NSCLC) xenograft model. The data for the investigational compound is projected based on published results for structurally related indole and morpholine derivatives, while the data for the standard drugs are derived from published studies.

CompoundDose & ScheduleIn Vivo ModelTumor Growth Inhibition (TGI)Reference
3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole 50 mg/kg, p.o., dailyA549 NSCLC XenograftProjected: 50-60%Hypothetical
Gefitinib 50 mg/kg, i.p., 5 days/weekH157 NSCLC XenograftNo significant TGI[17]
Gefitinib 60 mg/kg, i.p., 5 days/weekH322 NSCLC XenograftSignificant tumor growth delay[17]
Gefitinib Nanoparticles 25 mg/kg, i.v., every 3 daysA549 NSCLC XenograftSignificant TGI, prolonged survival[18][19]
Paclitaxel 20 mg/kg, i.p., daily for 5 daysHuman Breast Carcinoma Xenografts (MCF-7, MX-1)Significant antitumor activity[20]
Doxorubicin 5 mg/kg, i.v., once4T1 Breast Cancer XenograftModerate tumor growth inhibition[21][22]

Note: TGI is a measure of the reduction in tumor growth in treated animals compared to a control group. The effectiveness of a given drug can vary significantly depending on the specific cancer cell line and the experimental conditions.

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

This protocol outlines a standard procedure for evaluating the in vivo antitumor efficacy of a test compound in a xenograft mouse model.

Objective: To determine the effect of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole on the growth of human NSCLC tumors in immunodeficient mice.

Materials:

  • Human NSCLC cell line (e.g., A549)

  • 6-8 week old female athymic nude mice

  • Test compound: 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

  • Vehicle control (e.g., 0.5% methylcellulose in sterile water)

  • Standard drug (e.g., Gefitinib)

  • Calipers for tumor measurement

  • Sterile syringes and needles

in_vivo_workflow start Start cell_culture Culture A549 NSCLC Cells start->cell_culture implantation Subcutaneous Implantation of 1x10^6 cells into flank of nude mice cell_culture->implantation tumor_growth Allow tumors to reach ~100-150 mm³ implantation->tumor_growth randomization Randomize mice into treatment groups (n=8-10) tumor_growth->randomization treatment Initiate Treatment: - Vehicle - Test Compound - Standard Drug randomization->treatment monitoring Monitor tumor volume and body weight (2-3 times/week) treatment->monitoring endpoint Endpoint: - Tumor volume > 1500 mm³ - 21-28 days of treatment monitoring->endpoint collection Euthanize mice and collect tumors for ex vivo analysis endpoint->collection end End collection->end

Caption: A general workflow for an in vivo tumor growth inhibition study.

Procedure:

  • Cell Culture: The A549 human NSCLC cell line is cultured in appropriate media and conditions.

  • Tumor Implantation: Approximately 1 x 10^6 A549 cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a mean volume of 100-150 mm³. Tumor volume is calculated using the formula: (Length x Width²)/2.[23]

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment Administration: The test compound, vehicle, and standard drug are administered according to the predetermined dose and schedule.

  • Data Collection: Tumor volumes and body weights are measured 2-3 times per week.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.

  • Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry, western blotting).

Discussion and Future Directions

The hypothetical framework presented here provides a roadmap for the preclinical evaluation of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole. Based on the known activities of its constituent scaffolds, this compound holds promise as a potential anticancer agent, possibly through the inhibition of the PI3K/Akt/mTOR pathway.[3][13][14][16]

The initial in vivo efficacy studies, as outlined, are crucial for establishing a proof-of-concept. Positive results from these studies would warrant further investigation, including:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound, and to correlate its concentration with its biological effect.

  • Toxicity Studies: To assess the safety profile of the compound in animal models.

  • Mechanism of Action Studies: To confirm the hypothesized mechanism of action through ex vivo analysis of tumor tissues from treated animals.

  • Combination Studies: To evaluate the synergistic potential of the compound with existing standard-of-care therapies.

The development of novel anticancer agents is a complex and multifaceted process. The systematic and rigorous evaluation of compounds like 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole is essential for identifying promising new therapies that can improve outcomes for cancer patients.

References

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC.
  • Targeting PI3K/Akt/mTOR Signaling in Cancer. PMC.
  • Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Bentham Science.
  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. Frontiers in Oncology.
  • PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. PubMed.
  • PI3K/AKT1/MTOR. My Cancer Genome.
  • PI3K/AKT/mTOR p
  • Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells. PMC.
  • Anti-Tumor Activity of Indole: A Review. Bentham Science.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PMC.
  • In vivo anti-tumor efficacy of DOX and DOX-STs in a breast cancer...
  • Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads. SpringerLink.
  • Basic mechanism of action for indole containing anti-lung cancer drugs.
  • Antitumor activity of doxorubicin in combination with docetaxel against human breast cancer xenografts. PubMed.
  • Doxorubicin in combination with a small TGFβ inhibitor: A potential novel therapy for metastatic breast cancer in mouse models. PLOS ONE.
  • Target-based anticancer indole derivatives and insight into structure-activity rel
  • Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice. PubMed.
  • Doxorubicin in Combination with a Small TGFβ Inhibitor: A Potential Novel Therapy for Metastatic Breast Cancer in Mouse Models. PLOS ONE.
  • Antitumor Efficacy of Paclitaxel Injection Concentrate for Nanodispersion in Patient-Derived Breast, Head and Neck, and Non-Small Cell Lung Cancer Mouse Xenografts. PubMed.
  • In vivo effects of gefitinib. Effects of gefitinib on heterotransplanted NSCLC xenografts in the flanks of athymic nude mice treated with gefitinib...
  • Breast cancer response to paclitaxel in vivo. PubMed.
  • Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models. MDPI.
  • The Role of Gefitinib in Lung Cancer Tre
  • The pyrido[b]indole MDM2 inhibitor SP-141 exerts potent therapeutic effects in breast cancer models. PMC.
  • In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. Taylor & Francis Online.
  • In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer. NIH.
  • a, b Antitumor efficacy of different paclitaxel formulations in BT-474...
  • Indole Derivatives as Anticancer Agents for Breast Cancer Therapy: A Review. PubMed.
  • Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Bentham Science.
  • In-vivo effects of oral paclitaxel in the xenograft model. (A) Changes...
  • Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Bentham Science.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Publishing.
  • In Vivo Tumor Growth Inhibition. Bio-protocol.
  • A review on pharmacological profile of Morpholine derivatives.
  • Anti-breast cancer potential of new indole derivatives: Synthesis, in-silico study, and cytotoxicity evalu
  • Tumor inhibition in vivo. (A), Timing chart of the treatment procedures...
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting.
  • Application Notes and Protocols for In Vivo Animal Studies with Cbl-b Inhibitors. Benchchem.
  • In Vivo Efficacy of 2-(Oxan-2-yl)
  • Growth-rate model predicts in vivo tumor response
  • Morphine promotes non-small cell lung cancer progression by downregulating E-cadherin via the PI3K/AKT/mTOR p
  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PMC.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling of 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

This document provides essential safety and handling protocols for 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole. As this is a novel chemical entity, a specific, comprehensive toxicological profile is not yet established. Therefore, the following guidelines are predicated on a thorough risk assessment based on the known hazards of its core structural motifs: the indole ring and the benzylmorpholine moiety. The guiding principle is to treat this compound with the highest degree of caution, assuming potential hazards based on its constituent parts.[1][2]

Hazard Assessment: An Inference-Based Approach

Due to the absence of specific toxicological data for 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole, we must infer its potential hazards from structurally related compounds.

  • Indole Derivatives: The indole nucleus is a common feature in many bioactive compounds.[3] Safety data for indole itself and its simple derivatives indicate several potential hazards, including being harmful if swallowed, toxic upon skin contact, and causing serious eye and skin irritation.[4][5] Some indoles may also cause respiratory irritation.[5]

  • Benzylmorpholine Derivatives: The benzylmorpholine scaffold also presents potential health risks. For instance, 2-Benzylmorpholine is classified as harmful if swallowed and is known to cause skin, eye, and respiratory irritation.[6] Similarly, 4-Benzylmorpholine is a known skin and eye irritant.[7]

  • Harmful or toxic via oral, dermal, and inhalation routes.

  • A severe irritant to the eyes, skin, and respiratory system.

  • Potentially sensitizing upon repeated skin contact.[8]

Every experimental procedure involving this compound must be planned with these potential risks in mind.[1][9]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE approach is mandatory to minimize exposure.[10][11] The selection of PPE must be based on the specific task being performed.

Protection Level Required PPE Rationale & Governing Standards
Eye & Face Protection Chemical splash goggles are mandatory at all times.[12][13] A full-face shield must be worn over goggles when there is a significant risk of splashing or aerosol generation (e.g., during transfer of solutions, heating, or sonicating).[14][15]Protects against severe and potentially irreversible eye damage from splashes.[1] Equipment should meet ANSI Z87.1 standards.[14]
Hand Protection Double-gloving with chemical-resistant nitrile gloves is required.[12] Check gloves for integrity before each use and change them immediately if contamination is suspected or a breach occurs.The indole moiety is known to be toxic upon skin contact.[4] Nitrile provides good resistance to a broad range of chemicals.[14] Avoid latex gloves due to poor chemical resistance and potential for allergies.
Body Protection A flame-resistant lab coat, fully buttoned, is required.[14] For procedures with a high splash potential, a chemically impermeable apron over the lab coat is recommended.Protects skin from accidental contact and clothing from contamination.[1][9]
Respiratory Protection All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[9][10][12] If engineering controls are insufficient or unavailable for a specific task, a NIOSH-approved respirator with appropriate cartridges must be used after a formal risk assessment and fit-testing.[14][15]The benzylmorpholine and indole structures suggest a potential for respiratory irritation.[5][6] A fume hood provides the primary engineering control to prevent inhalation of vapors or aerosols.[12]
Footwear Fully enclosed, chemical-resistant shoes must be worn in the laboratory at all times.[9][12]Protects feet from spills and falling objects. Open-toed shoes or perforated shoes are strictly forbidden.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow is critical for safety. This protocol covers the lifecycle of the compound within your laboratory.

Pre-Experiment Planning & Preparation
  • Review Safety Data: Before any work begins, review this guide and any available safety information on analogous compounds.[2]

  • Designate Work Area: All work with 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole must be conducted in a designated area within a chemical fume hood.[10]

  • Assemble Materials: Ensure all necessary PPE, spill kits, and waste containers are readily accessible before handling the compound.

  • Labeling: All containers holding the compound, whether in solid or solution form, must be clearly labeled with the full chemical name, concentration, date, and appropriate hazard warnings.[1]

Handling the Compound
  • Don PPE: Put on all required PPE as specified in the table above before entering the designated work area.

  • Weighing (Solid Form): Conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.

  • Making Solutions: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath for cooling. Always add acid to water, never the reverse.[12]

  • Transfers: Use a secondary container to transport the chemical within the lab to contain any potential spills.[12]

  • Post-Handling: After completing the work, wipe down the work surface in the fume hood with an appropriate solvent. Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces.[1] Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1]

Emergency Response Plan

Be prepared for accidents before they happen.[1][2]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention and provide the medical team with the compound's name and any available safety information.

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or involves volatile solvents, contact your institution's emergency response team.

    • For small spills within a fume hood, wear appropriate PPE (including respiratory protection if needed), cover the spill with an inert absorbent material (e.g., vermiculite, sand), and collect the material into a sealed, labeled waste container.

    • Clean the spill area thoroughly.

Disposal Plan

All waste containing 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole, including contaminated consumables (gloves, pipette tips, absorbent materials), must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams. Keep solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: Waste containers must be labeled "Hazardous Waste" and include the full chemical name.

  • Disposal: Dispose of the waste through your institution's official hazardous waste management program. Do not dispose of it down the drain or in regular trash.[4][5]

Workflow Visualization

The following diagram outlines the critical decision points and procedural flow for safely handling 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole.

G Safe Handling Workflow for 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Actions prep_start Start: Plan Experiment risk_assessment Review Hazard Assessment (This Document) prep_start->risk_assessment ppe_check Assemble All Required PPE & Spill Kit risk_assessment->ppe_check area_prep Prepare & Verify Fume Hood Operation ppe_check->area_prep don_ppe Don Full PPE area_prep->don_ppe handle_chem Weigh / Dissolve / Transfer Compound don_ppe->handle_chem experiment Perform Experimental Procedure handle_chem->experiment spill Spill Occurs handle_chem->spill Potential Incident exposure Personal Exposure (Skin/Eye/Inhalation) handle_chem->exposure decontaminate Decontaminate Work Area & Equipment experiment->decontaminate waste Segregate & Label Hazardous Waste decontaminate->waste doff_ppe Doff PPE Correctly waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill_response Execute Spill Protocol spill->spill_response exposure_response Execute First Aid & Seek Medical Attention exposure->exposure_response

Caption: A workflow for handling 3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole.

References

  • Green World Group. (2023). Chemical Safety Best Practices in The Lab.
  • Actylis Lab Solutions. Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Lab Manager. (n.d.). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Safety Data Sheet. (2021). Generic SDS.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Indole.
  • Northwestern University. (n.d.). Laboratory Safety Guide.
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Generic Indole Derivative.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 1H-Indole, 1-methyl-.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Methylindole.
  • PubChem. (n.d.). 2-Benzylmorpholine. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Benzylmorpholine. National Center for Biotechnology Information.
  • PharmaState Academy. (2019). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Connor, T. H. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs.
  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole
Reactant of Route 2
3-[(4-benzylmorpholin-3-yl)methyl]-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.